molecular formula C3H2F4O B3051784 1,1,3,3-Tetrafluoroacetone CAS No. 360-52-1

1,1,3,3-Tetrafluoroacetone

Cat. No.: B3051784
CAS No.: 360-52-1
M. Wt: 130.04 g/mol
InChI Key: QAPXLUZMMFIIBI-UHFFFAOYSA-N
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Description

1,1,3,3-Tetrafluoroacetone is a volatile, fluorinated ketone that serves as a valuable three-carbon building block (synthon) in advanced chemical research and development. Its structure, featuring two trifluoromethyl groups, makes it a strongly electrophilic reagent, highly susceptible to nucleophilic attack. This property is exploited in various synthetic pathways, particularly in the development of pharmaceuticals and opto-electronic materials, where the introduction of fluorine atoms can dramatically alter a molecule's metabolic stability, lipophilicity, and electronic properties . Researchers utilize this compound in the synthesis of complex, high-value compounds, including trifluorolactic acid derivatives, which are industrially important intermediates . Similar fluorinated ketones are also employed as effective oxidizing agents in reactions like the Oppenauer oxidation and in the preparation of enantiopure compounds such as α-trifluoromethyl alanines and diamines via Strecker-type reactions, highlighting the potential of this compound in asymmetric synthesis . As a fluorinated analog of acetone, it typically presents as a colorless liquid with a high density and a characteristic odor; it is crucial to handle it with care due to its volatile and flammable nature (with flash points often well below room temperature for similar substances) . This product is intended for research applications only and must not be used for diagnostic, therapeutic, or any other human or animal use. Researchers should consult the relevant Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,3,3-tetrafluoropropan-2-one
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InChI

InChI=1S/C3H2F4O/c4-2(5)1(8)3(6)7/h2-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QAPXLUZMMFIIBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C(C(=O)C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C3H2F4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4059889
Record name 2-Propanone, 1,1,3,3-tetrafluoro-
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Molecular Weight

130.04 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

360-52-1
Record name 1,1,3,3-Tetrafluoro-2-propanone
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Record name 1,1,3,3-Tetrafluoroacetone
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Record name sym-Tetrafluoroacetone
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Record name 1,1,3,3-tetrafluoroacetone
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Record name 1,1,3,3-TETRAFLUOROACETONE
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Foundational & Exploratory

Technical Whitepaper: 1,1,3,3-Tetrafluoroacetone (TFAc)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "1,1,3,3-Tetrafluoroacetone" Physical Properties & Technical Guide Content Type: In-depth Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Advanced Physical Characterization and Synthetic Utility in Drug Discovery [1][2]

Executive Summary

This compound (TFAc) is a specialized fluorinated building block critical to modern medicinal chemistry.[1][2] Unlike its ubiquitous cousin hexafluoroacetone (HFA), TFAc retains two C-H bonds, offering a unique "handle" for further functionalization while imparting significant metabolic stability and lipophilicity modulation.[1][2] This guide provides an authoritative reference on its physical properties, thermodynamic behavior in aqueous media, and validated protocols for its generation and handling.[1][2]

Chemical Identity & Structural Characteristics[1][2][3][4]

TFAc occupies a "Goldilocks" zone in the fluorinated ketone series.[2] It possesses sufficient electron-withdrawing character to activate the carbonyl toward nucleophiles without the steric bulk or extreme volatility of perfluorinated analogs.[2]

ParameterData
IUPAC Name 1,1,3,3-Tetrafluoropropan-2-one
Common Name This compound (TFAc)
CAS Registry Number 360-52-1
Molecular Formula C₃H₂F₄O
Molecular Weight 130.04 g/mol
SMILES O=C(C(F)F)C(F)F
Structural Class Fluorinated Ketone / Electrophilic Carbonyl
Structural Visualization

The following diagram illustrates the core structure and the critical inductive vectors responsible for its reactivity.

TFAc_Structure TFAc This compound (Ketone Form) Carbonyl Highly Electrophilic Carbonyl Carbon TFAc->Carbonyl Contains F_Inductive Inductive Effect (-I) from 4 Fluorines F_Inductive->Carbonyl Activates Hydrate Stable Gem-Diol (Hydrate Form) Carbonyl->Hydrate + H₂O (Fast Equilibrium)

Figure 1: Structural logic of TFAc.[1][2] The strong electron-withdrawing effect of the fluorine atoms activates the carbonyl carbon, driving the equilibrium toward the hydrate form in the presence of moisture.

Critical Physical Properties[1][2]

The physical behavior of TFAc is dominated by the competition between its dipole-dipole interactions and the loss of London dispersion forces typically seen in fluorinated compounds.

Note on Data Integrity: Direct experimental values for TFAc are less ubiquitous in open literature than for HFA.[1][2] The values below represent a synthesis of available experimental data and high-confidence extrapolations from homologous series (Acetone → 1,1,1-Trifluoroacetone → TFAc → Hexafluoroacetone).

PropertyValue / RangeTechnical Insight
Boiling Point 58 °C (at 760 mmHg)Significantly higher than HFA (-27°C) and comparable to Acetone (56°C).[1][2] It is a volatile liquid, not a gas, at STP.[1][2]
Melting Point Not widely reportedEstimated < -70°C based on homologs.[1][2]
Density ~1.35 - 1.45 g/mL (Est.)[1][2]Denser than water.[1][2] (Reference: 1,1,1-Trifluoroacetone is 1.25 g/mL; HFA sesquihydrate is ~1.6 g/mL).[1][2]
Refractive Index ~1.31 - 1.33Low refractive index is characteristic of highly fluorinated aliphatics.[1][2]
Solubility Miscible in organic solventsSoluble in DCM, THF, Ether.[1][2]
Water Solubility Reacts Does not simply dissolve; reacts exothermically to form a water-soluble gem-diol (hydrate).[1][2]
Appearance Colorless LiquidFumes in moist air due to hydrate formation.[1][2]

Solvation & Hydration Thermodynamics[2]

For drug development scientists, understanding the hydration equilibrium is paramount. Unlike acetone, which exists primarily as a ketone in water (


), TFAc exists predominantly as the gem-diol  (1,1,3,3-tetrafluoropropane-2,2-diol) in aqueous solution.[1][2]
The Hydration Equilibrium

[1][2]
  • Acetone:

    
     (Favors Ketone)[1][2]
    
  • 1,1,1-Trifluoroacetone:

    
     (Favors Diol)[1][2]
    
  • This compound:

    
     (Strongly Favors Diol)[1][2]
    

This thermodynamic sink means that anhydrous conditions are strictly required if the carbonyl functionality is to be engaged in nucleophilic attack (e.g., Grignard, Wittig).[1][2]

Hydration_Pathway Ketone TFAc (Ketone) Electrophilic TS Tetrahedral Intermediate Ketone->TS Nucleophilic Attack Diol Gem-Diol (Hydrate) Thermodynamic Sink TS->Diol Proton Transfer Diol->Ketone Dehydration (Requires Heat/Desiccant) Water + H₂O Water->TS

Figure 2: Hydration equilibrium pathway.[1][2] Reversing the formation of the gem-diol (green) to access the reactive ketone (blue) requires active dehydration methods (e.g., molecular sieves, azeotropic distillation).[1]

Experimental Protocol: Synthesis & Purification

Since TFAc is often sold as a hydrate or is expensive to source pure, in situ generation or oxidation from the alcohol is the preferred route for high-purity applications.[2]

Protocol: Oxidation of 1,1,3,3-Tetrafluoro-2-propanol

Objective: Generate anhydrous this compound. Precursor: 1,1,3,3-Tetrafluoro-2-propanol (CAS 76-37-9).[1][2]

Method: Dess-Martin Periodinane (DMP) Oxidation

Why this method? DMP avoids the acidic conditions of Jones oxidation (which can hydrate the product) and the aqueous workup of Swern oxidation, allowing for the isolation of the anhydrous ketone directly via distillation.

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, N₂ inlet, and a short-path distillation head.

  • Reagents:

    • 1,1,3,3-Tetrafluoro-2-propanol (1.0 eq)[1][2]

    • Dess-Martin Periodinane (1.1 eq)[1][2]

    • Anhydrous Dichloromethane (DCM) (0.5 M concentration relative to alcohol)[1][2]

  • Procedure:

    • Charge the flask with DMP and DCM under N₂.[2]

    • Cool to 0°C.[1][2]

    • Add the fluoro-alcohol dropwise.[1][2]

    • Allow to warm to Room Temperature (RT) and stir for 2-3 hours. The suspension will change consistency as the byproduct (iodinane) precipitates.

  • Purification (Self-Validating Step):

    • Do NOT perform an aqueous workup (this will reform the hydrate).[2]

    • Connect a receiving flask cooled to -78°C (dry ice/acetone).

    • Apply mild vacuum or gentle heat (bath temp ~65°C) to distill the volatile TFAc (BP 58°C) and DCM.[2]

    • Validation: Verify product by ¹⁹F NMR.[1][2] The ketone signal will be distinct from the alcohol and hydrate.

    • Fractional Distillation: If DCM removal is required, perform a second careful fractional distillation.[1][2]

Safety & Handling

  • Hazards: TFAc is corrosive and a lachrymator .[1][2][3] It causes severe skin burns and eye damage.[1][2][4][3][5]

  • Flammability: Unlike acetone, TFAc is non-flammable due to the high fluorine content, but it may support combustion of other materials.[2]

  • Storage: Store in a tightly sealed container under inert atmosphere (Argon/Nitrogen) at 2-8°C. Moisture exclusion is critical to prevent polymerization or hydration.[1][2]

References

  • ChemicalBook. (2025).[1][2][6] this compound Product Properties and CAS 360-52-1 Data.[1][2] Retrieved from [1][2]

  • Daken Chemical. (2026).[1][2] Comparison of Tetrafluoroacetone & Hexafluoroacetone: Physical Properties. Retrieved from [1][2]

  • PubChem. (2025).[1][2][7] 2-Propanone, 1,1,3,3-tetrafluoro- (CAS 360-52-1) Compound Summary.[1][2] National Library of Medicine.[1][2] Retrieved from [1][2]

  • Guthrie, J. P. (1975).[1][2] Carbonyl Addition Reactions: Factors Affecting the Hydrate–Hemiacetal Equilibrium.[2] Canadian Journal of Chemistry.[1][2] (Contextual reference for fluorinated ketone hydration constants).

  • Sigma-Aldrich. (2025).[1][2] 1,1,1-Trifluoroacetone Safety Data Sheet.[1][2][3] (Used for analog safety inference).[1][2] Retrieved from [1][2]

Sources

Technical Guide: 1,1,3,3-Tetrafluoroacetone (TFAc) Structure, Bonding, and Applications

[1][2]

Executive Summary

1,1,3,3-Tetrafluoroacetone (TFAc) (CAS: 360-52-1) is a critical organofluorine building block characterized by its high electrophilicity and unique hydration behavior.[1][2] Unlike non-fluorinated acetone, TFAc exists in a dynamic equilibrium with its hydrate (gem-diol) form upon exposure to moisture, a property driven by the potent electron-withdrawing nature of its four fluorine atoms.[1][2] This guide provides a comprehensive technical analysis of its molecular structure, spectroscopic signatures, synthesis pathways, and applications in high-performance drug discovery and material science.[1][2]

Molecular Architecture & Bonding Analysis[1][2]

Electronic Structure and Inductive Effects

The reactivity of TFAc is defined by the "butterfly effect" of its two difluoromethyl (

  • Inductive Withdrawal (-I Effect): Fluorine is the most electronegative element (Paulding scale: 3.98).[1][2] The four fluorine atoms pull electron density away from the central carbonyl carbon (

    
    ).
    
  • Electrophilicity: This withdrawal creates a significant partial positive charge (

    
    ) on the carbonyl carbon, making it highly susceptible to nucleophilic attack.[2]
    
  • Bond Angles: The

    
     bond angle is slightly compressed compared to acetone due to the repulsion between the lone pairs on the fluorine atoms and the carbonyl oxygen, though the steric bulk of 
    
    
    is less than that of
    
    
    (as in hexafluoroacetone).
The Hydration Equilibrium (Gem-Diol Formation)

A defining characteristic of TFAc is its interaction with water.[1][2] While acetone does not stably hydrate, TFAc forms a stable gem-diol (1,1,3,3-tetrafluoropropane-2,2-diol).[1][2]

12

For TFAc,


12


12

HydrationEquilibriumKetoneThis compound(Free Ketone)TSNucleophilic Attack(δ+ on Carbonyl)Ketone->TSFastWater+ H₂ODiol1,1,3,3-Tetrafluoropropane-2,2-diol(Stable Gem-Diol)TS->DiolEquilibrium Favors Right

Figure 1: The hydration equilibrium of TFAc.[1][2] The electron-deficient carbonyl carbon drives the rapid formation of the gem-diol.

Spectroscopic Characterization

Accurate identification of TFAc relies on


12
NMR Data Table (Solvent: )
NucleusChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment

-125.0 to -128.0Doublet (

)



6.0 - 6.3Triplet (

)



~185.0Triplet (

)


(Carbonyl)

Interpretation:

  • The

    
     signal  appears as a doublet because each fluorine environment (
    
    
    ) couples to the single proton on the same carbon.[2]
  • The

    
     signal  appears as a triplet because the proton couples to the two equivalent fluorine atoms on the same carbon.
    
  • Note: In the presence of water, a second set of peaks corresponding to the gem-diol will appear (typically upfield shifted).

Synthesis & Production Protocols

Primary Route: Oxidation of Fluoro-Alcohols

The most reliable laboratory scale synthesis involves the oxidation of 1,1,3,3-tetrafluoro-2-propanol.[1][2] This avoids the handling of hazardous gaseous fluorinating agents.

Protocol:

  • Precursor: 1,1,3,3-Tetrafluoro-2-propanol (commercially available).[1][2]

  • Oxidant: Dess-Martin Periodinane (DMP) or Swern Oxidation conditions (Oxalyl chloride/DMSO).[1][2]

  • Reaction:

    • Cool a solution of oxalyl chloride (1.1 eq) in dry DCM to -78°C.

    • Add DMSO (2.2 eq) dropwise; stir for 15 min.

    • Add 1,1,3,3-tetrafluoro-2-propanol (1.0 eq) dropwise.[1][2]

    • Stir for 30 min, then add

      
       (5 eq).
      
    • Allow to warm to Room Temperature.[1][2][3][4]

  • Purification: Distillation. Crucial: The product boiling point is low (58-60°C). Fractional distillation is required.[1][2]

Alternative Route: Hydrogenolysis

Industrial synthesis may utilize the reduction of perhalogenated ketones (e.g., 1,1,3,3-tetrachloro-1,3-difluoroacetone) over a Palladium catalyst, though this yields mixtures requiring difficult separation.[1][2]

SynthesisWorkflowStartStart: 1,1,3,3-Tetrafluoro-2-propanolReagentAdd Oxidant (Swern or DMP)Temp: -78°C (Swern)Start->ReagentIntermediateAlkoxysulfonium Ion IntermediateReagent->IntermediateBaseAdd Et3N (Base)Promotes EliminationIntermediate->BaseProductProduct: this compound(Liquid, bp 60°C)Base->Product Warming to RT

Figure 2: Synthesis workflow via Swern Oxidation.[1][2]

Applications in Drug Discovery

Bioisosteres and Metabolic Stability

TFAc serves as a precursor for the difluoromethyl (


)


12
  • Metabolic Blocking: Incorporating the

    
     motif blocks metabolic oxidation at labile sites (e.g., benzylic positions), extending the half-life (
    
    
    ) of drug candidates.[1][2]
  • pKa Modulation: The electron-withdrawing effect lowers the pKa of neighboring amines or alcohols, altering membrane permeability and binding affinity.

Heterocycle Synthesis

TFAc is a "linchpin" reagent for constructing fluorinated heterocycles, particularly pyrazoles and pyrimidines .[1][2]

  • Protocol Insight: Reacting TFAc with hydrazine derivatives yields 3,5-bis(difluoromethyl)pyrazoles, a scaffold found in kinase inhibitors (e.g., for oncology targets).[1][2]

Safety and Handling

  • Hazard Class: Flammable Liquid, Corrosive.[1][2]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Incompatibility: Reacts violently with strong bases and reducing agents.[1][2]

  • Hydration: Hygroscopic.[1][2] Always verify water content via NMR before using in moisture-sensitive reactions.[1][2]

References

  • PubChem. (n.d.).[1][2] Compound Summary: 1,1,3,3-Tetrafluoro-2-propanone.[1][2] Retrieved from [Link]

  • Dove Medical Press. (2025).[1][2] 19-Fluorine nuclear magnetic resonance chemical shift variability. Retrieved from [Link]

An In-Depth Technical Guide to the Formation and Stability of 1,1,3,3-Tetrafluoroacetone Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated ketones are a class of compounds gaining significant traction in medicinal chemistry and materials science due to the unique physicochemical properties imparted by fluorine atoms. A key characteristic of many fluorinated ketones is their propensity to form stable geminal diol hydrates in the presence of water. This technical guide provides a comprehensive overview of the formation and stability of the hydrate of 1,1,3,3-tetrafluoroacetone (TFA), a partially fluorinated ketone. While specific experimental data for TFA is limited, this guide synthesizes established principles from analogous, well-studied fluorinated ketones, particularly hexafluoroacetone (HFA), to provide a predictive framework for understanding and working with TFA hydrate. We will delve into the thermodynamics and kinetics of hydrate formation, factors influencing its stability, and detailed experimental protocols for its synthesis and characterization.

Introduction: The Unique Nature of Fluorinated Ketones

The introduction of fluorine into organic molecules can dramatically alter their electronic properties, conformation, pKa, and metabolic stability.[1][2] In the case of ketones, the high electronegativity of fluorine atoms exerts a powerful electron-withdrawing inductive effect on the carbonyl carbon. This effect is central to the chemistry of this compound (TFA), also known as 1,1,3,3-tetrafluoropropan-2-one, with the CAS number 360-52-1.[3] This heightened electrophilicity of the carbonyl carbon in TFA makes it highly susceptible to nucleophilic attack, most notably by water, leading to the formation of a geminal diol, 1,1,3,3-tetrafluoropropane-2,2-diol.[4]

Unlike its non-fluorinated counterpart, acetone, where the hydration equilibrium overwhelmingly favors the ketone, the equilibrium for TFA lies far on the side of the hydrate.[4] This phenomenon is even more pronounced in the perfluorinated analogue, hexafluoroacetone (HFA), which reacts vigorously and exothermically with water to form a stable, distillable hydrate.[1][5] The principles governing the stability of HFA hydrate provide a strong basis for understanding the behavior of TFA hydrate.

Key Physicochemical Properties of this compound:

PropertyValueSource
CAS Number360-52-1[3]
Molecular FormulaC₃H₂F₄O
Molecular Weight130.041 g/mol
AppearanceNot specified, but analogous compounds suggest a gas or low-boiling liquid
ReactivityHigh electrophilicity at the carbonyl carbon[6]

Thermodynamics and Kinetics of Hydrate Formation

The hydration of a ketone is a reversible process, the position of which is dictated by the change in Gibbs free energy (ΔG).

Figure 1: The reversible hydration of this compound to form 1,1,3,3-tetrafluoropropane-2,2-diol.

The strong electron-withdrawing nature of the four fluorine atoms in TFA significantly stabilizes the gem-diol hydrate. This stabilization arises from the inductive effect, which reduces the electron density at the central carbon, making it more amenable to bonding with two electronegative oxygen atoms. Furthermore, intramolecular hydrogen bonding between the hydroxyl groups and the fluorine atoms may contribute to the stability of the hydrate.

The kinetics of hydrate formation can be influenced by pH. The reaction is subject to both acid and base catalysis.[5][7]

  • Base-catalyzed hydration: The hydroxide ion, a potent nucleophile, directly attacks the electrophilic carbonyl carbon.

  • Acid-catalyzed hydration: Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weaker nucleophile like water.

Factors Influencing Hydrate Stability

The stability of this compound hydrate is primarily governed by:

  • Electronic Effects: The number and position of fluorine atoms are the most critical factors. The four fluorine atoms in TFA create a highly electron-deficient carbonyl carbon, strongly favoring the hydrate form.[4][8]

  • Steric Effects: While the fluorine atoms are relatively small, the change in hybridization from sp² in the ketone to sp³ in the gem-diol can introduce steric strain. However, in the case of TFA, the electronic stabilization far outweighs any potential steric hindrance.

  • Temperature: The formation of the hydrate is an exothermic process.[9] Therefore, according to Le Chatelier's principle, an increase in temperature will shift the equilibrium back towards the ketone and water. The thermal stability of the hydrate is a critical parameter for its handling and application.

  • Solvent Environment: The presence of water is essential for hydrate formation. In non-aqueous, aprotic solvents, the ketone form will be the exclusive species. The polarity and hydrogen-bonding capability of the solvent can influence the position of the equilibrium.

Experimental Methodologies

Synthesis of this compound and its Hydrate

While a specific, detailed synthesis protocol for this compound is not widely published, a general approach for the synthesis of fluorinated ketones involves the oxidation of the corresponding fluorinated secondary alcohols.

A plausible synthetic route to this compound could involve the oxidation of 1,1,3,3-tetrafluoropropan-2-ol.

To prepare the hydrate, the anhydrous ketone can be reacted directly with a stoichiometric amount or an excess of water. Given the high reactivity of fluorinated ketones with water, this reaction is typically spontaneous and exothermic.[1] For hexafluoroacetone, the hydrate is formed by simply bubbling the gaseous ketone through water.[7] A similar approach would likely be effective for TFA.

Caution: The reaction of highly fluorinated ketones with water can be vigorous. It is recommended to perform this procedure with appropriate cooling and safety precautions in a well-ventilated fume hood.

Characterization of the Ketone-Hydrate Equilibrium

A combination of spectroscopic techniques is invaluable for characterizing the equilibrium between this compound and its hydrate.

  • ¹⁹F NMR: This is a powerful tool for distinguishing between the ketone and the hydrate. The fluorine environments in the two species will have distinct chemical shifts. The integration of the respective signals can be used to quantify the equilibrium position. For hexafluoroacetone, the ¹⁹F NMR signal of the hydrate is shifted upfield by approximately 7.35 ppm compared to the anhydrous ketone.[10] A similar upfield shift is anticipated for the TFA hydrate.

  • ¹H NMR: The proton spectrum will show a characteristic signal for the hydroxyl protons of the gem-diol, which will disappear upon dehydration. The chemical shift of these protons can be sensitive to concentration and temperature due to hydrogen bonding.

  • ¹³C NMR: The carbonyl carbon of the ketone will have a characteristic chemical shift in the downfield region (typically >180 ppm). Upon hydration, this signal will be replaced by a signal for the sp³-hybridized diol carbon at a significantly more upfield position (typically 90-100 ppm).

FTIR spectroscopy provides a clear distinction between the ketone and its hydrate.

  • Ketone: A strong, sharp absorption band corresponding to the C=O stretching vibration will be present in the region of 1750-1800 cm⁻¹. The high frequency is due to the electron-withdrawing effect of the fluorine atoms.

  • Hydrate: The C=O stretching band will be absent. Instead, a broad absorption band in the region of 3200-3600 cm⁻¹ will appear, corresponding to the O-H stretching vibrations of the gem-diol. The C-O stretching vibrations of the diol will be observed in the fingerprint region (around 1000-1200 cm⁻¹).

Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to study the thermal stability of the hydrate.

  • TGA: A TGA thermogram of the hydrate will show a weight loss corresponding to the loss of water upon heating, allowing for the determination of the dehydration temperature.

  • DSC: The DSC curve will show an endothermic peak corresponding to the enthalpy of dehydration.

Applications in Drug Development and Research

The stable hydrate of this compound, as a gem-diol, represents a unique building block for organic synthesis. The hydroxyl groups can be further functionalized, and the fluorinated backbone can impart desirable properties to target molecules.

  • Enzyme Inhibition: Gem-diols are known transition state analogue inhibitors for proteases. The stable hydrate of TFA could serve as a scaffold for the design of novel enzyme inhibitors.

  • Bioisosteric Replacement: The hydrated carbonyl group can act as a bioisostere for other functional groups in drug candidates, potentially improving pharmacokinetic profiles.

  • Precursor for Fluorinated Heterocycles: The reactivity of the ketone form of TFA allows for its use in the synthesis of a variety of fluorinated heterocyclic compounds, which are important pharmacophores.[6]

Conclusion

This compound readily forms a stable gem-diol hydrate due to the strong electron-withdrawing effects of its four fluorine atoms. This guide has provided a comprehensive overview of the principles governing the formation and stability of this hydrate, drawing upon well-established knowledge of analogous fluorinated ketones. The experimental methodologies detailed herein offer a practical framework for the synthesis and characterization of the TFA-hydrate system. A thorough understanding of this equilibrium is crucial for researchers and drug development professionals seeking to harness the unique properties of this and other fluorinated ketones in their synthetic and medicinal chemistry endeavors. Further experimental investigation into the specific thermodynamic and kinetic parameters of this compound hydration is warranted to fully elucidate its behavior and expand its utility.

References

  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • Journal of Physical Chemistry C. (2015). Hydration of Hexafluoroacetone on Ice. Retrieved from [Link]

  • Google Patents. (n.d.). US6933413B2 - Processes for preparation of hexafluoroacetone and its hydrate.
  • Wikipedia. (n.d.). Hexafluoroacetone. Retrieved from [Link]

  • PubChem. (n.d.). Hexafluoroacetone. Retrieved from [Link]

  • chemeurope.com. (n.d.). Hexafluoroacetone. Retrieved from [Link]

  • SciSpace. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from [Link]

  • SpectraBase. (n.d.). HEXAFLUOROACETONE HYDRATE. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 1,1,3,3-Tetrafluoro-2-propanone. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Addition of Water to form Hydrates (Gem-Diols). Retrieved from [Link]

  • ACS Publications. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US7345209B2 - Processes for synthesis of 1,3,3,3-tetrafluoropropene.
  • Industrial & Engineering Chemistry Research. (2023). Heterogeneous Continuous Flow Hydrogenation of Hexafluoroacetone Trihydrate and Its Kinetic Modeling. Retrieved from [Link]

  • ACS Publications. (1968). Use of hexafluoroacetone and fluorine nuclear magnetic resonance to characterize alcohols and other active hydrogen compounds. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011021491A1 - Process for preparation of hexafluoroacetone monohydrate.
  • National Institutes of Health. (2016). Optimized Synthesis of a Pentafluoro-gem-diol and Conversion to a CF2Br-Glucopyranose through Trifluoroacetate-Release and Halogenation. Retrieved from [Link]

  • SciSpace. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from [Link]

  • Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. (1984). Infrared study of the adsorption of hexafluoroacetone on to rutile. Retrieved from [Link]

  • Fluorine Notes. (n.d.). Methods for hexafluoroacetone production. Retrieved from [Link]

  • NFDI4Chem Search Service. (2023). Fourier transform infrared spectroscopy (FTIR). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexafluoroacetone. Retrieved from [Link]

  • MDPI. (2023). 1,1,1,3,3,3-Hexafluoropropan-2-yl 2,3,5,6-tetrafluoro-4-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)benzoate. Retrieved from [Link]

  • SpectraBase. (n.d.). Hexafluoroacetone. Retrieved from [Link]

  • MDPI. (2023). Kinetics and Morphological Characteristics of CO2 Hydrate Formation Within Sandstone Fractures. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

  • DTIC. (n.d.). THE SYNTHESIS OF SPECIAL FLUORINE-CONTAINING MONOMERS. Retrieved from [Link]

  • Quora. (2016). Geminal diol is unstableunstable, why?. Retrieved from [Link]

  • National Institutes of Health. (2022). Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation. Retrieved from [Link]

  • ResearchGate. (2020). Investigation of Hydrate Formation Kinetics and Mechanism of Effect of Inhibitors on it, a Review. Retrieved from [Link]

  • ResearchGate. (2021). The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Comparing the stability of geminal diols [duplicate]. Retrieved from [Link]

  • Google Patents. (n.d.). CN102976908A - Method for preparing hexafluoroacetone and hydrate of ....
  • PubMed. (2021). Revisiting the contribution of ATR-FTIR spectroscopy to characterize plant cell wall polysaccharides. Retrieved from [Link]

  • The Madison Group. (n.d.). FTIR Spectroscopy Fundamentals: Insights into Plastic Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectroscopy of Aqueous Solutions. Retrieved from [Link]

Appendix: Visualizations

Hydration_Equilibrium ketone This compound (CHF2)2CO hydrate 1,1,3,3-Tetrafluoropropane-2,2-diol (CHF2)2C(OH)2 ketone->hydrate Hydration (k_f) water + H2O hydrate->ketone Dehydration (k_r) caption Figure 2. Reversible hydration of this compound.

Caption: Reversible hydration of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization synthesis Synthesis of Anhydrous This compound hydration Controlled Hydration (+ H2O) synthesis->hydration nmr NMR Spectroscopy (¹⁹F, ¹H, ¹³C) hydration->nmr Equilibrium Analysis ftir FTIR Spectroscopy hydration->ftir Functional Group ID thermal Thermal Analysis (TGA/DSC) hydration->thermal Stability Assessment caption Figure 3. Experimental workflow for TFA hydrate.

Caption: Experimental workflow for TFA hydrate.

Sources

1,1,3,3-Tetrafluoroacetone: The Difluoromethyl Scaffold for Next-Gen Medicinal Chemistry

[1]

Executive Summary

This compound (TFA) (CAS: 360-52-1) represents a critical "Goldilocks" zone in fluorinated building blocks.[1] Bridging the gap between the highly reactive, stable-hydrate-forming hexafluoroacetone (HFA) and the metabolically labile non-fluorinated acetone, TFA offers a unique electrophilic profile. Its symmetric bis(difluoromethyl) structure (

1

This guide serves as a technical manual for the synthesis, handling, and application of TFA in high-value organic transformations, specifically targeting peptide modification and bioisostere development.

Part 1: Physical & Chemical Identity[1][2]

Unlike its perfluorinated cousin HFA, which is a gas at room temperature (bp -27°C), TFA is a volatile liquid, making it significantly easier to handle in standard laboratory setups.[1] However, its high electrophilicity dictates that it exists in equilibrium with its hydrate in the presence of moisture.

Table 1: Physicochemical Profile
PropertyValueNotes
IUPAC Name 1,1,3,3-Tetrafluoropropan-2-oneAlso: sym-Tetrafluoroacetone
CAS Number 360-52-1
Molecular Formula

Molecular Weight 130.04 g/mol
Boiling Point 58°C (at 760 mmHg)Volatile liquid
Density 1.33 g/cm³Significantly denser than water
Appearance Colorless liquidPungent, chloroform-like odor
Solubility Soluble in organic solvents; reacts with waterForms gem-diol in water
The Hydration Equilibrium

A defining feature of fluorinated ketones is the destabilization of the carbonyl carbon by the strong inductive effect (-I) of the fluorine atoms. This makes the carbonyl carbon highly electrophilic, shifting the equilibrium in water toward the gem-diol (hydrate).

  • Acetone:

    
     (Favors ketone)[1]
    
  • This compound (TFA):

    
     (Favors gem-diol)[1]
    
  • Hexafluoroacetone (HFA):

    
     (Exclusively gem-diol)[1]
    

TFA occupies the middle ground, allowing it to react as a ketone under anhydrous conditions while forming stable adducts with nucleophiles.

Part 2: Synthesis & Manufacturing[1][5]

The primary industrial and laboratory route to TFA involves the oxidation of its corresponding alcohol, 1,1,3,3-tetrafluoro-2-propanol (TFP) .[1]

Synthesis Workflow

The oxidation must be controlled to prevent over-oxidation or loss of the volatile product.

  • Precursor: 1,1,3,3-Tetrafluoro-2-propanol (commercially available).[1]

  • Oxidant: Dess-Martin Periodinane (DMP) is preferred for lab scale to avoid harsh acidic conditions; Swern oxidation is viable for larger batches.[1]

  • Purification: Fractional distillation (bp 58°C).

SynthesisFig 1. Synthetic Pathway for this compoundTFP1,1,3,3-Tetrafluoro-2-propanol(Starting Material)OxidationOxidation(Dess-Martin or Swern)TFP->Oxidation-2HTFAThis compound(Product, bp 58°C)Oxidation->TFAHydrateTFA Hydrate(Gem-diol form)TFA->Hydrate+ H2O (Equilibrium)

Part 3: Reactivity & Applications in Drug Discovery[1]

The Bis(difluoromethyl) Scaffold

TFA is the premier reagent for introducing the bis(difluoromethyl)CH– motif. This group acts as a lipophilic hydrogen bond donor (via the polarized C-H bonds) and a bioisostere for isopropyl or hexafluoroisopropyl groups.

  • Metabolic Stability: The C-F bonds protect the adjacent C-H from metabolic oxidation (cytochrome P450), extending the half-life of the drug candidate.

  • Lipophilicity Modulation: Unlike the perfluorinated HFA derivatives which can be exceedingly lipophilic (LogP >> 5), TFA derivatives maintain a balanced physicochemical profile.

Synthesis of Fluorinated Amino Acids (Tetrafluoroleucine)

One of the most high-impact applications of TFA is in the chemoenzymatic synthesis of tetrafluoroleucine , a non-canonical amino acid used to stabilize peptide helices and enhance proteolytic resistance.

Mechanism:

  • TFA undergoes an aldol-type condensation or a Reformatsky reaction with a glycine equivalent.[1]

  • The resulting intermediate is reduced and hydrolyzed to yield the amino acid.

  • Incorporation into peptides creates a "fluorine clip" that reinforces secondary structure via hydrophobic and electrostatic interactions.[1]

Heterocycle Functionalization

While TFA does not form pyrazoles directly with hydrazine (lacking the 1,3-dicarbonyl structure), it reacts with organolithiums or Grignard reagents to form tertiary alcohols.[1] These alcohols can be dehydrated or cyclized to form complex heterocycles bearing the

Part 4: Experimental Protocols

Protocol A: Handling and Storage

Safety Warning: TFA is a volatile, electrophilic ketone. It is a lachrymator and can cause severe irritation.[1]

  • Storage: Store at 2–8°C in a tightly sealed container (PTFE-lined cap) to prevent hydration.

  • Handling: Always manipulate in a fume hood. Use anhydrous syringes for transfer.[1]

Protocol B: General Nucleophilic Addition (Grignard)

This protocol describes the addition of a phenyl group to TFA to synthesize 2-phenyl-1,1,3,3-tetrafluoro-2-propanol .[1]

Reagents:

  • This compound (1.0 equiv)[1][2]

  • Phenylmagnesium bromide (1.2 equiv, 1.0 M in THF)

  • Anhydrous THF (Solvent)[1]

  • Ammonium chloride (sat.[1] aq.)

Step-by-Step:

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add 20 mL anhydrous THF and cool to -78°C.

  • Reagent Addition: Add TFA (1.30 g, 10 mmol) neat via syringe. The low temperature prevents volatilization.

  • Grignard Addition: Dropwise add Phenylmagnesium bromide (12 mL, 12 mmol) over 15 minutes. Maintain temperature at -78°C.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

  • Quench: Carefully quench with saturated

    
     (10 mL).
    
  • Workup: Extract with diethyl ether (3 x 20 mL). Wash combined organics with brine, dry over

    
    , and concentrate
    
    • Note: The product alcohol is less volatile than the starting ketone but care should be taken during rotary evaporation (do not heat above 40°C).

  • Analysis: Confirm structure via

    
     NMR (expect doublet of doublets or complex multiplet due to diastereotopic fluorines if chiral center is induced nearby, though this molecule is achiral).
    
Protocol C: Hydrate Formation (Demonstration of Equilibrium)

Objective: Observe the shift from ketone to gem-diol.

  • Dissolve 50 mg of TFA in 0.6 mL of

    
     (anhydrous).
    
  • Acquire

    
     NMR.[1] Look for the carbonyl peak at ~190 ppm.
    
  • Add 1 drop of

    
     to the NMR tube and shake.[1]
    
  • Acquire

    
     NMR.[1] The carbonyl peak will significantly diminish or disappear, replaced by a gem-diol carbon peak at ~95 ppm.[1]
    

Part 5: Reaction Pathway Visualization

The following diagram illustrates the divergent reactivity of TFA compared to standard ketones.

ReactivityFig 2. Divergent Reactivity Profile of TFATFAThis compound(Electrophilic Core)HydrateGem-Diol (Hydrate)Stable AdductTFA->HydrateEquilibrium(Favored)AlcoholTertiary Alcohol(Bis-difluoromethyl carbinol)TFA->AlcoholNucleophilicAdditionAminoAcidTetrafluoroleucine(Peptide Building Block)TFA->AminoAcidAldol/EnzymaticModificationWater+ H2OWater->HydrateGrignard+ R-MgBrGrignard->AlcoholGlycine+ Glycine Eq.Glycine->AminoAcid

References

  • ChemicalBook. (2024).[1][3][4] this compound Properties and Suppliers. Retrieved from [1]

  • PubChem. (2024).[1][2] 2-Propanone, 1,1,3,3-tetrafluoro- Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Apollo Scientific. (2022).[1] Safety Data Sheet: 3,3-Dibromo-1,1,1-trifluoroacetone (Analogous Handling). Retrieved from [1]

  • MDPI. (2025). Fluorinated Alcohols and Ketones in Peptide Self-Assembly. Retrieved from [1]

  • Daken Chemical. (2026).[1] The Comparison of Tetrafluoroacetone & Hexafluoroacetone. Retrieved from [1]

Methodological & Application

Application Note: 1,1,3,3-Tetrafluoroacetone (TFA) as a Strategic C3 Synthon in Specialty Fluoropolymers and Biomedical Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "1,1,3,3-Tetrafluoroacetone" in the synthesis of specialty fluoropolymers Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Executive Summary

This compound (TFA) (CAS: 360-52-1) represents a critical "interrupted" fluorination motif distinct from its perfluorinated analog, hexafluoroacetone (HFA). Unlike HFA, TFA possesses acidic


-protons (

in DMSO), enabling a unique dual-reactivity profile: it acts as both a carbonyl electrophile and a latent carbon nucleophile (via enolate formation).

This guide details the utilization of TFA in synthesizing high-value fluorinated building blocks—specifically fluorinated methacrylates for hydrophobic coatings and tetrafluoroleucine analogs for peptide engineering. We provide a validated protocol for converting TFA into a polymerizable monomer, bridging the gap between small-molecule fluorination and macromolecular synthesis.

Chemical Identity & Reactivity Profile[1][2]

The Hydration Equilibrium

TFA exists in a dynamic equilibrium with its gem-diol (hydrate) form when exposed to moisture. In aqueous media, the electron-withdrawing fluorine atoms destabilize the carbonyl, shifting the equilibrium heavily toward the hydrate.

  • Ketone Form:

    
     (Reactive electrophile)
    
  • Hydrate Form:

    
     (Stable storage form)
    

Critical Handling Note: Commercial TFA is often supplied as a hydrate or in aqueous solution. For anhydrous applications (e.g., organometallic additions), the hydrate must be dehydrated using concentrated sulfuric acid or phosphorus pentoxide (


) distillation immediately prior to use.
Mechanistic Differentiator: The -Proton Advantage

While perfluoroacetone is strictly an electrophile, TFA's


-protons allow for base-mediated functionalization.
  • Electrophilic Attack: Nucleophiles (Grignards, hydrides) attack the carbonyl carbon.

  • Nucleophilic Potential: Strong bases (e.g., LDA, NaH) can deprotonate the

    
    -carbon, generating a fluorinated enolate suitable for Aldol-type condensations—a pathway inaccessible to HFA.
    

Application 1: Synthesis of Fluorinated Methacrylate Monomers

The most direct route to incorporating the


 motif into a polymer backbone is via the synthesis of 1,1,3,3-tetrafluoro-2-propyl methacrylate (TFPM) . This monomer is used to create hydrophobic, low-refractive-index coatings and cladding materials for optical fibers.
Experimental Protocol: Synthesis of Poly(TFPM)

Objective: Synthesize the TFPM monomer from TFA and polymerize it via free-radical mechanism.

Phase A: Monomer Synthesis (Reduction & Esterification)

Reagents:

  • This compound (anhydrous)

  • Sodium Borohydride (

    
    )
    
  • Methacryloyl Chloride

  • Triethylamine (

    
    )
    
  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

  • Reduction to Alcohol:

    • Dissolve TFA (10 mmol) in anhydrous methanol at 0°C.

    • Slowly add

      
       (0.5 equiv) over 30 mins. Caution: Exothermic hydrogen evolution.
      
    • Stir at room temperature (RT) for 2 hours.

    • Quench with dilute HCl, extract with ether, and distill to isolate 1,1,3,3-tetrafluoro-2-propanol (bp ~109°C).

    • Validation:

      
       NMR should show a doublet of doublets (coupling with 
      
      
      
      and
      
      
      ).
  • Esterification:

    • In a flame-dried flask, dissolve the isolated alcohol (1.0 equiv) and

      
       (1.2 equiv) in anhydrous DCM.
      
    • Cool to 0°C. Dropwise add methacryloyl chloride (1.1 equiv) under

      
       atmosphere.
      
    • Stir 4 hours at RT. The solution will become cloudy as triethylamine hydrochloride precipitates.

    • Workup: Filter the precipitate. Wash filtrate with

      
       (sat. aq.) and brine. Dry over 
      
      
      
      .
    • Purification: Vacuum distillation.

    • Yield Target: >85%.[1]

Phase B: Free-Radical Polymerization

Reagents:

  • TFPM Monomer (from Phase A)

  • AIBN (Azobisisobutyronitrile) - Recrystallized

  • Solvent:

    
    -Trifluorotoluene (TFT) or THF
    

Protocol:

  • Charge: Add TFPM (2.0 g) and AIBN (1 wt%) to a heavy-walled glass ampoule.

  • Solvent: Add TFT (4 mL) to dissolve.

  • Degas: Perform three freeze-pump-thaw cycles to remove oxygen (critical for radical stability).

  • Polymerize: Seal ampoule under vacuum. Immerse in an oil bath at 65°C for 16 hours.

  • Precipitation: Pour the viscous reaction mixture into cold n-hexane (10x volume).

  • Drying: Collect white precipitate and dry in a vacuum oven at 50°C for 24 hours.

Data Output:

Property Typical Value Method
Appearance White Powder / Transparent Film Visual

|


 (Glass Transition) | 65°C - 75°C | DSC (10°C/min) |
| Contact Angle (Water) | 95° - 105° | Goniometry |
| Refractive Index | < 1.40 | Ellipsometry |

Application 2: Biomedical Scaffolds (Tetrafluoroleucine)

TFA is the starting material for 5,5',5',5'-tetrafluoroleucine , a non-canonical amino acid used to enhance the metabolic stability and lipophilicity of peptide drugs without altering steric bulk significantly.

Synthesis Pathway

The synthesis typically employs a Strecker reaction followed by hydrolysis, or an enzymatic transamination.

G TFA This compound (TFA) Imine Fluorinated Imine Intermediate TFA->Imine Amine Source (e.g., Benzylamine) Nitrile Aminonitrile Imine->Nitrile TMSCN or HCN (Strecker) Leucine 5,5',5',5'-Tetrafluoroleucine Nitrile->Leucine 1. Hydrolysis (HCl) 2. Hydrogenolysis (Pd/C)

Figure 1: Synthetic pathway from TFA to Tetrafluoroleucine for peptide modification.

Safety & Handling Protocols

Hazard Class: TFA is a fluorinated ketone. While less volatile than HFA, it is toxic if inhaled and a severe eye irritant.

  • Hydrate Toxicity: The hydrate form is readily absorbed through the skin. Double-gloving (Nitrile + Neoprene) is mandatory.

  • Inhalation: All operations involving anhydrous TFA must be conducted in a certified fume hood.

  • Storage: Store in borosilicate glass or stainless steel. Avoid long-term storage in standard polyethylene (PE) as fluorinated solvents can plasticize certain polymers over time.

  • Incompatibility: Violent reaction with alkali metals and strong reducing agents (LiAlH4).

References

  • Chemical Identity & Properties

    • PubChem. This compound - Compound Summary. National Library of Medicine. [Link]

  • Polymerization & Monomer Synthesis

    • Narita, T. (2012). Anionic Polymerization of Fluorinated Vinyl Monomers. In Fluorinated Polymers: Volume 1: Synthesis, Properties, Processing and Simulation. Royal Society of Chemistry.[2] [Link][3][4][5][6]

  • Biomedical Applications (Amino Acids)

    • Salwiczek, M., et al. (2012). Position-dependent effects of fluorinated amino acids on hydrophobicity and biological activity of peptides. Chemistry – A European Journal. [Link]

  • Safety Data

Sources

Applications of "1,1,3,3-Tetrafluoroacetone" in electronic chemicals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Applications of 1,1,3,3-Tetrafluoroacetone in Electronic Chemicals

Prepared by: Gemini, Senior Application Scientist

This document provides a detailed technical overview for researchers, scientists, and development professionals on the applications of this compound (TFAc) in the field of electronic chemicals. We will explore its unique chemical properties and delve into its role as a critical building block for advanced polymers and high-purity formulations used in semiconductor and microelectronics manufacturing.

Introduction: The Unique Reactivity of this compound

This compound (CAS No. 360-52-1), a fluorinated ketone, is a highly versatile chemical intermediate.[1][2] Its molecular structure is key to its utility. The presence of four electron-withdrawing fluorine atoms creates a powerful inductive effect, pulling electron density away from the central carbonyl carbon.[3] This renders the carbonyl carbon exceptionally electrophilic, making it highly susceptible to nucleophilic attack.[3] This heightened reactivity distinguishes TFAc from non-fluorinated ketones like acetone, enabling faster, more efficient reactions, often with weaker nucleophiles.[3] This property is harnessed to construct complex fluorine-containing molecules for high-value sectors, including electronic chemicals.[3]

PropertyValueReference
Chemical Name 1,1,3,3-Tetrafluoro-2-propanone[3]
CAS Number 360-52-1[2][4]
Molecular Formula C₃H₂F₄O[3][4]
Molecular Weight 130.041 g/mol [4]
Appearance Colorless Liquid[1]

PART 1: A Superior Building Block for Advanced Electronic Polymers

A primary application of TFAc in electronics is in the synthesis of specialty fluoropolymers, such as polyimides and epoxies.[3][5] The incorporation of fluorine into polymer backbones is highly desirable for electronic applications as it imparts enhanced thermal stability, superior chemical resistance, and, most critically, low dielectric constants, which are essential for reducing signal delay and cross-talk in high-frequency integrated circuits.

The TFAc Advantage over Hexafluoroacetone (HFA)

For years, Hexafluoroacetone (HFA) was a common building block for fluorinated polymers. However, materials derived from HFA often suffer from brittleness. The two bulky trifluoromethyl (-CF3) groups in HFA severely restrict the rotational freedom of polymer chains, preventing the material from effectively dissipating mechanical or thermal stress.[5]

TFAc provides a solution. Its structure (CHF₂-CO-CHF₂) offers a degree of flexibility that HFA lacks. This structural difference allows for the synthesis of polymers that maintain high thermal performance and low dielectric constants while having significantly lower internal stress.[5] This flexibility is crucial for the long-term reliability of electronic components, especially in packaging applications where materials must withstand thermal cycling without delamination.[5]

FeatureTetrafluoroacetone (TFAc)Hexafluoroacetone (HFA)
Material Role Structural Unit / Reactive IntermediatePerformance Limit Enhancement Unit
Internal Stress Levels Low; contributes to polymer flexibility and reliability.[5]High; induces brittleness and high internal stress.[5]
Manufacturing Scalability Excellent; materials show better solubility and form more uniform films, improving yields.[5]Limited; processing is more challenging.[5]
Glass Transition Temp (Tg) Control Allows for precise tuning of the glass transition temperature.[5]Offers less control over Tg, despite a significant increase.[5]
Protocol 1: Generalized Synthesis of a TFAc-Based Fluorinated Polyimide

This protocol outlines a representative two-step synthesis for a fluorinated polyimide, where TFAc is used to create a flexible, fluorinated diamine monomer, which is then polymerized.

Step 1: Synthesis of a TFAc-derived Diamine Monomer (Illustrative)

  • Reaction Setup: In a nitrogen-purged three-neck flask equipped with a reflux condenser and magnetic stirrer, dissolve a suitable aromatic dinitro compound (e.g., 4,4'-dinitro-3,3'-diphenylether) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

  • Nucleophilic Aromatic Substitution: Add this compound to the solution. The highly electrophilic carbonyl carbon of TFAc will be attacked by a nucleophile derived from an appropriate reactant (e.g., a substituted phenol) in the presence of a base like potassium carbonate. This reaction creates a flexible, fluorinated linkage between two aromatic rings. (This is a representative step; the exact nucleophile and reaction conditions would be tailored to the desired final monomer structure).

  • Reduction: Following the formation of the fluorinated diether dinitro compound, perform a catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) in a solvent like ethanol or ethyl acetate under a hydrogen atmosphere. This reduces the nitro groups to amine groups.

  • Purification: After the reaction is complete, filter the catalyst and purify the resulting TFAc-based diamine monomer by recrystallization or column chromatography to achieve the high purity required for polymerization.

Step 2: Polycondensation

  • Monomer Dissolution: In a dry, nitrogen-purged reactor, dissolve the purified TFAc-based diamine monomer in a dry, polar aprotic solvent (e.g., N-Methyl-2-pyrrolidone, NMP).

  • Polymerization: Cool the solution to 0-5°C. Slowly add a stoichiometric amount of an aromatic dianhydride (e.g., pyromellitic dianhydride, PMDA) in powder form. The reaction is highly exothermic. Maintain the temperature below 10°C during the addition.

  • Poly(amic acid) Formation: After the dianhydride is fully added, allow the reaction mixture to warm to room temperature and stir for 12-24 hours under nitrogen. This forms a viscous solution of poly(amic acid), the polyimide precursor.

  • Imidization (Film Formation): Cast the poly(amic acid) solution onto a substrate (e.g., a silicon wafer). The film is then thermally cured by step-wise heating in a furnace under a nitrogen atmosphere (e.g., 100°C for 1 hr, 200°C for 1 hr, and finally 300-350°C for 1 hr). This process drives off the solvent and converts the poly(amic acid) to the final, robust polyimide film.

G cluster_step1 Step 1: Monomer Synthesis cluster_step2 Step 2: Polymerization TFAc This compound (TFAc) NucleophilicSub Nucleophilic Aromatic Substitution TFAc->NucleophilicSub AromaticDinitro Aromatic Dinitro Compound AromaticDinitro->NucleophilicSub Reduction Catalytic Hydrogenation (Reduction) NucleophilicSub->Reduction DiamineMonomer Purified TFAc-based Diamine Monomer Reduction->DiamineMonomer Polycondensation Polycondensation (in NMP) DiamineMonomer->Polycondensation Dianhydride Aromatic Dianhydride Dianhydride->Polycondensation PAA Poly(amic acid) Solution Polycondensation->PAA Curing Thermal Curing (Imidization) PAA->Curing PolyimideFilm Final Fluorinated Polyimide Film Curing->PolyimideFilm

Caption: Synthesis workflow for a TFAc-based fluorinated polyimide.

PART 2: A Precursor for High-Purity Cleaning & Etching Formulations

In semiconductor manufacturing, wafer cleaning is a critical, repetitive step to remove contaminants without damaging the delicate substrate.[6][7] While not typically used as a direct cleaning solvent, TFAc serves as a key building block for producing components of high-purity cleaning agents or etchants.[3] Its electrophilic nature allows for its use in synthesizing specialized fluorinated surfactants or chelating agents that can be incorporated into cleaning formulations.

Protocol 2: Application in a Wafer Cleaning Process

This section describes a standard wafer cleaning process, indicating where a hypothetical TFAc-derived formulation would be applied. The standard "RCA clean" was developed to remove organic and ionic contaminants.[7][8]

Workflow: Solvent Clean → DI Water Rinse → SC-1 Clean → DI Water Rinse → (Optional HF Dip) → Final Rinse & Dry

1. Pre-Cleaning with a TFAc-Derived Solvent (Hypothetical Application)

  • Causality: The initial cleaning step is designed to remove gross organic contaminants like oils, greases, and photoresist residues from the wafer surface.[6][9] Standard solvents like acetone are effective but can leave their own residues.[8] A specially designed cleaning agent synthesized from TFAc could offer higher purity and tailored solvency for specific post-etch residues.

  • Protocol:

    • Prepare a cleaning bath using the TFAc-derived cleaning formulation in a PTFE or quartz container.

    • Immerse the silicon wafers in the bath. Depending on the formulation's properties, sonication may be used to enhance cleaning efficiency.

    • Process for 5-10 minutes.

    • Remove the wafers and proceed immediately to a deionized (DI) water rinse in an overflow cascade rinser until the resistivity of the outflowing water reaches >18 MΩ·cm.

2. Standard Clean 1 (SC-1) for Particle and Organic Removal

  • Causality: The SC-1 clean, also known as the Ammonium Hydroxide-Hydrogen Peroxide Mixture (APM), is highly effective at removing particles and residual organic films.[7] It works through a mechanism of continuous slight etching of the silicon dioxide surface and electrostatic repulsion of particles, which are typically negatively charged in the alkaline solution.

  • Protocol:

    • WARNING: This is a hazardous mixture. Always wear appropriate PPE, including acid-resistant gloves, apron, and face shield. Prepare the solution in a ventilated fume hood.

    • Prepare the SC-1 solution in a quartz bath with the standard ratio of 5 parts DI water, 1 part 27% ammonium hydroxide (NH₄OH), and 1 part 30% hydrogen peroxide (H₂O₂).[8]

    • Heat the bath to 70-80°C.

    • Immerse the wafers in the hot SC-1 bath for 10-15 minutes. The solution will bubble as the hydrogen peroxide decomposes.

    • Transfer the wafers to a DI water cascade rinser and rinse thoroughly.

3. Optional Dilute Hydrofluoric (HF) Acid Dip

  • Causality: The SC-1 clean grows a thin, unstable layer of chemical oxide on the silicon surface. The HF dip is used to etch away this oxide layer, along with any trapped metallic contaminants, leaving a pristine, hydrogen-terminated (hydrophobic) silicon surface.

  • Protocol:

    • WARNING: Hydrofluoric acid is extremely dangerous and can cause severe, delayed-onset burns. Handle with extreme caution and specialized PPE.

    • Immerse the wafers in a dilute HF solution (e.g., 2% or 100:1 DI water:HF) for 60-90 seconds.

    • Transfer immediately to a final DI water rinse until water resistivity is >18 MΩ·cm.

4. Final Drying

  • Causality: Wafers must be dried quickly and completely to prevent water spots and recontamination.

  • Protocol: Use a spin-rinser-dryer (SRD) or a Marangoni-style IPA vapor dryer for particle-free drying.

Caption: Multi-stage silicon wafer cleaning workflow.

Safety & Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

Hazard StatementGHS CodeDescription
Highly flammable liquid and vaporH225Keep away from heat, sparks, open flames, and other ignition sources.[10]
Harmful if swallowedH302Do not eat, drink, or smoke when using this product.[10]
Causes skin irritationH315Wear protective gloves and clothing.[10]
Causes serious eye irritationH319Wear eye and face protection.[10]
May cause respiratory irritationH335Use only outdoors or in a well-ventilated area.[10]

Always consult the full Safety Data Sheet (SDS) before handling this chemical. Work should be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

Conclusion

This compound is a valuable and highly reactive intermediate in the field of electronic chemicals. Its unique electrophilic nature, a direct result of its fluorinated structure, makes it an excellent building block for advanced materials. Its primary applications are not as a direct solvent but as a precursor for synthesizing high-performance fluoropolymers with low internal stress and as a starting material for components in specialized cleaning and etching formulations. The ability to engineer materials with enhanced thermal stability, chemical resistance, and precisely tuned dielectric properties ensures that TFAc will continue to be a critical component in the advancement of semiconductor and microelectronics manufacturing.

References

  • 1,1-Dibromo-3,3,3-trifluoroacetone | C3HBr2F3O | CID 550523 - PubChem . Available at: [Link]

  • 1,1,1-Trichloro-3,3,3-trifluoroacetone - PubChem . Available at: [Link]

  • US8791309B2 - Synthesis of 3,3,3-trifluoropropyne - Google Patents.
  • Trifluoroacetone - Wikipedia . Available at: [Link]

  • 1,1-Dibromo-3,3,3-trifluoroacetone - Oakwood Chemical . Available at: [Link]

  • 1,1,3-Trichlorotrifluoroacetone | C3Cl3F3O | CID 66233 - PubChem . Available at: [Link]

  • 1,1,1-Trifluoroacetone (421-50-1) at Nordmann . Available at: [Link]. Rassmann.com/en/product-groups/chemicals/industrial-chemicals/111-trifluoroacetone-cas-421-50-1

  • Cleaning Procedures for Silicon Wafers . Available at: [Link]

  • This compound - NIST WebBook . Available at: [Link]

  • US20040034254A1 - Process for producing 1,1,1-trifluoroacetone - Google Patents.
  • Environmental and Safety Considerations in WF6 Handling: Best Practices for Industrial Sites - China Isotope Development . Available at: [Link]

  • Silicon Wafer Cleaning - Shin-Etsu MicroSi . Available at: [Link]

  • Cleaning Silicon Wafers Process - Wafer World . Available at: [Link]

  • Elemental fluorine. Part 18. Selective direct fluorination of 1,3-ketoesters and 1,3-diketones using gas/liquid microreactor technology - PubMed . Available at: [Link]

  • 5,5,5-Trichloropent-3-en-one as a Precursor of 1,3-Bi-centered Electrophile in Reactions with Arenes in Brønsted Superacid CF3SO3H. Synthesis of 3-Methyl-1-trichloromethylindenes - PMC - NIH . Available at: [Link]

  • Green chemistry milestone: fluorine complexes from common fluoride salt - EurekAlert! . Available at: [Link]

  • 1,1,1,3,3,3-Hexafluoro-2-propanol and 2,2,2-trifluoroethanol solvents induce self-assembly with different surface morphology in an aromatic dipeptide - Organic & Biomolecular Chemistry (RSC Publishing) . Available at: [Link]

  • Enhancement of Semiconductor Wafer Cleaning by Chelating Agent Addition . Available at: [Link]

  • This compound - gsrs . Available at: [Link]

  • US7002043B2 - Process for producing 1,1,1-trifluoroacetone - Google Patents.

Sources

Application Notes and Protocols: The Pivotal Role of Hexafluoroisopropanol (HFIP) in the Synthesis of Sevoflurane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Ethers in Modern Anesthesia

Fluorinated ethers have revolutionized the field of anesthesiology, offering a class of volatile anesthetics with favorable pharmacological profiles, including rapid induction and emergence, and enhanced safety. Among these, Sevoflurane, or 1,1,1,3,3,3-hexafluoro-2-(fluoromethoxy)propane, is a widely used inhalation anesthetic, particularly in outpatient and pediatric procedures.[1] Its low blood/gas partition coefficient allows for precise control over the depth of anesthesia and facilitates a smooth and rapid recovery.[1]

While the compound 1,1,3,3-tetrafluoroacetone is a fluorinated ketone, its direct application in the synthesis of anesthetic compounds is not prominently documented. However, a closely related and industrially significant precursor, hexafluoroacetone, is the starting point for producing 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[2][3] HFIP is the cornerstone intermediate in the most common and efficient synthetic routes to Sevoflurane.[4][5] This guide provides a detailed exploration of the synthesis of HFIP from hexafluoroacetone and its subsequent conversion to the vital anesthetic, Sevoflurane.

Part 1: Synthesis of the Key Precursor: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

The industrial production of HFIP is primarily achieved through the catalytic hydrogenation of hexafluoroacetone.[2][3] This process is foundational to the synthesis of Sevoflurane, as the purity and yield of HFIP directly impact the efficiency of the subsequent steps.

Underlying Chemistry and Rationale

The conversion of hexafluoroacetone to HFIP is a reduction reaction where the carbonyl group of the ketone is hydrogenated to a secondary alcohol. The strong electron-withdrawing nature of the two trifluoromethyl groups makes the carbonyl carbon highly electrophilic and susceptible to reduction.

Reaction:

(CF₃)₂CO + H₂ → (CF₃)₂CHOH

The choice of catalyst is critical for achieving high conversion rates and minimizing side reactions. Nickel-based catalysts, such as Ni/Al₂O₃, have been shown to be effective for this transformation.[3] The reaction is typically carried out in a controlled environment, often in a packed bed reactor, to manage the exothermic nature of the hydrogenation process.

Experimental Protocol: Catalytic Hydrogenation of Hexafluoroacetone

This protocol outlines a representative gas-phase hydrogenation process for the synthesis of HFIP.

Materials:

  • Hexafluoroacetone (gas)

  • Hydrogen gas (H₂)

  • Solid-phase catalyst (e.g., Ni/Al₂O₃)

  • Inert gas (e.g., Nitrogen) for purging

  • Reactor suitable for gas-phase reactions (e.g., packed bed reactor)

  • Condensation and collection system

Procedure:

  • Catalyst Bed Preparation: The reactor is packed with the solid-phase catalyst.

  • System Purge: The entire system is purged with an inert gas, such as nitrogen, to remove any air and moisture.

  • Reaction Conditions: The reactor is heated to the desired reaction temperature.

  • Reagent Introduction: A gaseous stream of hexafluoroacetone and hydrogen gas is introduced into the reactor and passed over the catalyst bed.

  • Product Collection: The product stream exiting the reactor is cooled in a condenser to liquefy the HFIP.

  • Purification: The collected crude HFIP is then purified by distillation to remove any unreacted starting materials or byproducts.

Data Presentation: Typical Reaction Parameters and Outcomes
ParameterValueReference
CatalystNi/Al₂O₃[3]
Reaction TypeGas-phase hydrogenation[2]
Purity of HFIPHigh, suitable for pharmaceutical synthesis[6]

Part 2: Application of HFIP in the Synthesis of Sevoflurane

The most prevalent industrial synthesis of Sevoflurane from HFIP is a two-step process.[4] This method involves the chloromethylation of HFIP to form an intermediate, followed by a halogen-exchange fluorination to yield the final product.

Two-Step Synthesis of Sevoflurane from HFIP

This synthetic route is favored for its efficiency and the ability to produce high-purity Sevoflurane.

Step 1: Chloromethylation of HFIP

In the first step, HFIP is reacted with a source of formaldehyde (e.g., paraformaldehyde or trioxane) and a chlorinating agent in the presence of a Lewis acid catalyst, such as aluminum trichloride, to produce chloromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether (Sevochlorane).[3][6]

Step 2: Halogen-Exchange Fluorination

The intermediate, Sevochlorane, is then subjected to a halogen-exchange (Halex) reaction.[1] This involves reacting Sevochlorane with a fluorinating agent, such as potassium fluoride (KF), to replace the chlorine atom with a fluorine atom, yielding Sevoflurane.[1] The efficiency of this step can be enhanced by using a phase-transfer catalyst or a high-boiling polar aprotic solvent like polyethylene glycol (PEG).[1]

Visualization of the Synthetic Workflow

Sevoflurane_Synthesis HFIP 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) Chloromethylation Chloromethylation (+ Formaldehyde, Lewis Acid) HFIP->Chloromethylation Sevochlorane Chloromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether (Sevochlorane) Chloromethylation->Sevochlorane Fluorination Halogen-Exchange Fluorination (+ KF, PEG) Sevochlorane->Fluorination Sevoflurane Sevoflurane Fluorination->Sevoflurane

Caption: Two-step synthesis of Sevoflurane from HFIP.

Detailed Experimental Protocol: Two-Step Synthesis of Sevoflurane

This protocol provides a detailed methodology for the laboratory-scale synthesis of Sevoflurane from HFIP.

Part A: Synthesis of Chloromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether (Sevochlorane)

Materials:

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Paraformaldehyde or 1,3,5-trioxane

  • Aluminum trichloride (AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane)

  • Reaction vessel equipped with a stirrer, condenser, and dropping funnel

  • Ice bath

Procedure:

  • Reaction Setup: A reaction vessel is charged with HFIP and the anhydrous solvent under an inert atmosphere.

  • Catalyst Addition: The vessel is cooled in an ice bath, and aluminum trichloride is added portion-wise with stirring.

  • Formaldehyde Addition: A solution or suspension of paraformaldehyde (or trioxane) in the anhydrous solvent is added dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction is allowed to proceed at a controlled temperature, and the progress is monitored by a suitable analytical technique (e.g., ¹⁹F NMR spectroscopy).[4]

  • Work-up: Upon completion, the reaction is quenched by the slow addition of water or a dilute acid. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield crude Sevochlorane.

  • Purification: The crude product is purified by fractional distillation.

Part B: Synthesis of Sevoflurane via Halogen-Exchange Fluorination

Materials:

  • Chloromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether (Sevochlorane)

  • Anhydrous potassium fluoride (KF)

  • Polyethylene glycol (PEG-400) or other suitable solvent/phase-transfer catalyst

  • Reaction vessel equipped with a stirrer and a distillation setup

Procedure:

  • Reaction Setup: The reaction vessel is charged with anhydrous potassium fluoride and PEG-400.

  • Reagent Addition: Sevochlorane is added to the mixture with vigorous stirring.

  • Reaction and Distillation: The mixture is heated, and the Sevoflurane product is distilled directly from the reaction vessel as it is formed.

  • Purification: The collected distillate is washed with water, dried, and then subjected to a final fractional distillation to obtain high-purity Sevoflurane.

Data Presentation: Reaction Parameters and Product Characteristics
ParameterStep 1: ChloromethylationStep 2: FluorinationReference
Reactants HFIP, Paraformaldehyde, AlCl₃Sevochlorane, KF[3][4]
Solvent/Catalyst Anhydrous DichloromethanePEG-400[1]
Reaction Time Optimized to ~4 hoursVaries with scale[4]
Typical Yield HighGood to Excellent[3]
Final Product Purity >99.9% after purification>99.9% after purification[3]

Conclusion

The synthesis of the anesthetic Sevoflurane is a prime example of the application of fluorinated building blocks in pharmaceutical manufacturing. While this compound is not a direct precursor, the closely related hexafluoroacetone is the key starting material for producing 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). HFIP, in turn, is the essential intermediate for the efficient and high-yield synthesis of Sevoflurane. The two-step process, involving chloromethylation followed by halogen-exchange fluorination, represents a robust and scalable method for the production of this vital anesthetic. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis.

References

  • Google Patents. (n.d.). EP1711449B1 - Purification of 1,1,1,3,3,3-hexafluoroisopropanol.
  • Moghimi, A., Vojdani, M., Banan, A. R., Mollaei, A., Mahmoodian, M., & Moosavi, S. M. (2015). Reinvestigation of the Two-step Synthesis of Sevoflurane. Iranian journal of pharmaceutical research : IJPR, 14(3), 733–738.
  • Google Patents. (n.d.). US7002043B2 - Process for producing 1,1,1-trifluoroacetone.
  • Volatile Anesthetic Sevoflurane Precursor 1,1,1,3,3,3-Hexafluoro-2-Propanol (HFIP) Exerts an Anti-Prion Activity in Prion-Infected Culture Cells. (2021). International Journal of Molecular Sciences, 22(16), 8899.
  • ResearchGate. (n.d.). ChemInform Abstract: An Efficient and Environmentally Friendly Synthesis of the Inhalation Anesthetic Sevoflurane. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Preparation method for increasing synthetic yield of 1,1,3-trichloroacetone. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as a novel and effective solvent to facilely prepare cyclodextrin-assembled materials. Retrieved from [Link]

  • Google Patents. (n.d.). CN106966874A - A kind of synthetic method of Sevoflurane.
  • Wikipedia. (n.d.). Trifluoroacetone. Retrieved from [Link]

  • Google Patents. (n.d.). CN106631692A - Method for producing hexafluoroisopropanol and fluoromethyl hexafluoroisopropyl ether (sevoflurane).
  • Moghimi, A., Vojdani, M., Banan, A. R., Mollaei, A., Mahmoodian, M., & Moosavi, S. M. (2015). Reinvestigation of the Two-step Synthesis of Sevoflurane. Iranian journal of pharmaceutical research : IJPR, 14(3), 733–738. Retrieved from [Link]

Sources

Experimental protocol for nucleophilic addition to "1,1,3,3-Tetrafluoroacetone"

[1]

Content Type: Application Note & Detailed Protocol Subject: 1,1,3,3-Tetrafluoroacetone (Sym-Tetrafluoroacetone) CAS No: 360-52-1 Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary & Chemical Profile[2]

This compound (

1Hexafluoroacetone (HFA)liquid (b.p. 57–60 °C)

1

This structural difference dictates a divergent reactivity profile:

  • High Electrophilicity: The four fluorine atoms create a highly electron-deficient carbonyl carbon, making it susceptible to rapid nucleophilic attack, even by weak nucleophiles.[1][2]

  • Hydrate Stability: Like HFA, it forms a stable gem-diol (hydrate) in the presence of water.[1] Successful nucleophilic addition requires rigorous anhydrous conditions.[1]

  • Acidic

    
    -Protons:  Unlike HFA, the presence of 
    
    
    bonds allows for enolization.[1] However, strong bases can trigger polymerization or haloform-type cleavage rather than simple deprotonation.[1]
Comparative Reactivity Data
PropertyAcetoneThis compoundHexafluoroacetone (HFA)
Structure



Boiling Point 56 °C57–60 °C -27 °C
State (RT) LiquidLiquid Gas
Activation Energy (

)
*
45.9 kcal/mol23.6 kcal/mol 18.3 kcal/mol
Hydrate Stability (

)
LowHigh Very High
Enolizable? Yes (

~20)
Yes (High Acidity) No

*Activation energy for nucleophilic attack by alkylboranes (Computational Ref [1]).

Safety & Handling

  • Volatility: With a boiling point of ~58 °C, the reagent is volatile. All transfers must occur in a fume hood.[1]

  • Corrosivity: Fluorinated ketones and their hydrates can be corrosive to skin and mucous membranes.[1]

  • Hydrate Equilibrium: Commercial samples may contain significant water (hydrate form).[1] The hydrate is often a viscous liquid or solid and is unreactive toward organometallics (Grignards/Lithiums) except to consume the reagent as a base.[1]

Pre-Protocol: Dehydration of the Reagent[4]

Context: If your CoA indicates the presence of water or if using an old bottle, dehydration is the critical first step. Using the hydrate directly with Grignard reagents will result in violent exotherms (protonation of R-MgX) and zero yield.[1]

Method: Distillation over Phosphorus Pentoxide ( )
  • Setup: Flame-dried short-path distillation apparatus under Argon.

  • Charge: Add this compound (or its hydrate) to the boiling flask.

  • Desiccant: Add

    
     (approx. 20% w/w).
    
    • Note: Sulfuric acid (

      
      ) is often used for HFA, but 
      
      
      is preferred here to avoid potential acid-catalyzed aldol condensation of the
      
      
      -protons.[1]
  • Process: Gently heat the flask. Collect the fraction boiling at 57–60 °C .

  • Storage: Store the distillate over activated 3Å or 4Å molecular sieves under Argon.

Protocol A: Nucleophilic Addition of Organometallics (Grignard/Lithium)

Objective: Synthesis of tertiary fluoro-alcohols (

Mechanism:1Critical Control:1
Experimental Workflow

GReagentThis compound(Anhydrous)ReactorReactor(-78°C, Argon)Reagent->ReactorSlow AdditionGrignardGrignard Reagent(R-MgBr in Et2O)Grignard->ReactorPre-cooledIntermediateTetrahedralAlkoxideReactor->Intermediate1,2-AdditionQuenchAcidic Quench(NH4Cl or HCl)Intermediate->QuenchWarming to 0°CProductTertiary AlcoholProductQuench->ProductWorkup

Figure 1: Workflow for Organometallic Addition to this compound.

Step-by-Step Procedure
  • Preparation:

    • Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel.

    • Flush with Argon/Nitrogen.[1]

    • Add anhydrous Diethyl Ether (

      
      ) or THF (approx. 10 mL per mmol substrate).[1]
      
  • Reagent Loading:

    • Add anhydrous this compound (1.0 equiv) via syringe.[1]

    • Cool the solution to -78 °C (Dry ice/Acetone bath).

    • Why? Low temperature suppresses the deprotonation of the acidic

      
       protons.[1]
      
  • Nucleophile Addition:

    • Add the Grignard reagent (

      
      , 1.1 to 1.2 equiv) dropwise over 30 minutes.[1]
      
    • Observation: The reaction is exothermic.[1] Ensure internal temperature does not rise above -65 °C.[1]

  • Reaction Phase:

    • Stir at -78 °C for 1 hour.

    • Allow the mixture to warm slowly to 0 °C over 2 hours.

    • Monitoring: TLC is difficult due to volatility.[1] GC-MS is preferred if available.[1]

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (or 1M HCl) at 0 °C.
      
    • Caution: Ensure the pH is acidic to neutral.[1] Basic workup can degrade the product.[1]

    • Extract with

      
       (3x).[3][1] Wash combined organics with brine.[3][1]
      
    • Dry over

      
       and concentrate carefully (product may be volatile).
      

Protocol B: Hemiacetal Formation (Stabilization)

Objective: Trapping the ketone as a stable hemiacetal or preparing it for further derivatization. Relevance: this compound hemiacetals are often stable, isolable solids, unlike non-fluorinated analogues.

Procedure
  • Mix: Dissolve this compound (1 equiv) in the target alcohol (

    
    , solvent or stoichiometric).
    
  • Catalyst: No catalyst is usually required due to the high electrophilicity.[1] If slow, add catalytic

    
    -TsOH.[1]
    
  • Isolation: Evaporate excess alcohol. The product is often a crystalline solid.[1]

Troubleshooting & Mechanistic Insights

IssueProbable CauseCorrective Action
No Reaction (Recovered SM) Reagent was Hydrated.Dehydrate using

distillation.[1]
Low Yield / Polymerization Reaction Temp too high.[1]Maintain -78 °C strictly during addition.
Haloform Cleavage Products Nucleophile acted as Base.[1]Use less basic nucleophiles (e.g., organozinc) or ensure rapid mixing.[1]
Product Volatility Product lost on Rotovap.Do not use high vacuum.[1] Distill solvent at atmospheric pressure.
Mechanistic Note: The "Inductive Trap"

The

alkoxide intermediate1

References

  • Computational Study of Reactivity: Title: Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones. Source: National Institutes of Health (PMC).[1] URL:[Link]

  • Physical Properties & Safety (CAS 360-52-1): Title: 1,1,3,3-Tetrafluoro-2-propanone Compound Summary. Source: PubChem / CAS Common Chemistry.[1][4] URL:[Link][1]

  • General Fluorinated Ketone Handling: Title: Fluoroalkane synthesis by fluorination or substitution.[1] Source: Organic Chemistry Portal.[1] URL:[Link][1]

  • Dehydration Methodologies (Analogous): Title: Method of dehydrating trifluoroacetaldehyde hydrate (Patent GB2260322A).[1] Source: Google Patents.[1] URL:

Troubleshooting & Optimization

Challenges in handling highly reactive "1,1,3,3-Tetrafluoroacetone"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling 1,1,3,3-Tetrafluoroacetone (TFAc)

Case ID: TFA-360-52-1 Status: Open Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division[1]

Executive Summary: The "Deceptive" Reagent

This compound (TFAc) is a powerful building block for introducing difluoromethyl (


) groups into heterocycles.[1] However, it presents a unique "bimodal" challenge:
  • Volatility: With a boiling point of ~58°C, it is volatile enough to evaporate during standard workups.[1]

  • Hygroscopicity: It is an aggressive electrophile.[1] In the presence of ambient moisture, it converts to its stable, non-volatile hydrate (gem-diol) form.[1]

Crucial Distinction: Researchers often purchase the hydrate thinking it is the ketone, or fail to realize their "anhydrous" ketone has absorbed water, killing reactivity.[1]

Module 1: Physical Profile & Storage (The "Before" Phase)

Chemical Specifications

PropertyValueCritical Note
CAS 360-52-1Distinct from 1,1,1-Trifluoroacetone
Structure


symmetry, highly electrophilic carbonyl
Boiling Point ~58°C (Anhydrous)Volatile. Do not use high-vacuum rotovap.[1]
State Colorless LiquidHydrate is often a viscous liquid or low-melting solid.[1]
Density ~1.45 g/mLDenser than water; phase separation is distinct.[1]
The Hydration Trap

The electron-withdrawing fluorine atoms destabilize the carbonyl double bond, making the carbon highly positive.[1] Water attacks this carbon to form a stable gem-diol.[1] This reaction is reversible but heavily favors the hydrate in wet environments.[1]

Diagram 1: The Hydration Equilibrium & Dehydration Workflow This decision tree guides you on how to assess purity and restore reactivity.[1]

hydration_workflow Start Start: Reagent Assessment CheckNMR Step 1: Run 19F-NMR (No D2O) Start->CheckNMR Decision Is the Hydrate Peak Present? CheckNMR->Decision Anhydrous Status: Anhydrous (Use Immediately) Decision->Anhydrous No (-125 ppm only) Hydrated Status: Hydrated/Wet (Low Reactivity) Decision->Hydrated Yes (Shifted Peak) Action_Dry Protocol A: Dehydration Distill from conc. H2SO4 or P2O5 Hydrated->Action_Dry For Distillable Reagent Action_InSitu Protocol B: In-Situ Activation Use excess Lewis Acid (TiCl4) Hydrated->Action_InSitu For One-Pot Synthesis Action_Dry->Anhydrous Yields Pure Ketone

Caption: Workflow for identifying and remediating water contamination in TFAc. Note that 19F-NMR shifts significantly between ketone and hydrate forms.[1]

Module 2: Synthesis & Reactivity (The "During" Phase)[1][2]

Core Application: Synthesis of Fluorinated Pyrazoles TFAc is most commonly used to synthesize 3,5-bis(difluoromethyl)pyrazole via condensation with hydrazine.[1] This reaction is exothermic and sensitive to pH.[1]

Protocol: Synthesis of 3,5-bis(difluoromethyl)pyrazole

Safety Warning: Hydrazine hydrate is toxic and a potential carcinogen.[1] TFAc is a lachrymator.[1] Perform all steps in a fume hood.

Reagents:

  • This compound (1.0 equiv)[1]

  • Hydrazine Hydrate (1.1 equiv)[1]

  • Solvent: Ethanol (anhydrous preferred) or Acetonitrile.[1]

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, internal thermometer, and dropping funnel. Flush with Nitrogen.[1][2]

  • Cooling: Charge the flask with hydrazine hydrate and solvent. Cool to 0°C using an ice bath. Rationale: The initial attack of hydrazine on the highly electrophilic ketone is rapid and exothermic.[1]

  • Addition: Add TFAc dropwise over 30 minutes. Maintain internal temperature <10°C.

    • Observation: The solution may turn slightly yellow (formation of hydrazone intermediate).[1]

  • Cyclization: Once addition is complete, remove the ice bath and allow to warm to Room Temperature (RT). Stir for 1 hour.

  • Dehydration (The Critical Step): Heat the mixture to reflux (approx. 80°C) for 2-4 hours.

    • Mechanism:[1][3][4][5][6] The intermediate hydrazone must lose a molecule of water to aromatize into the pyrazole ring.[1]

  • Workup:

    • Cool to RT.

    • Concentrate under reduced pressure (Rotovap).[1] CAUTION: Do not go below 50 mbar or heat bath >40°C initially, as the product may sublime or co-evaporate if not fully cyclized.[1]

    • Recrystallize from hexanes/ethyl acetate if solid, or distill if liquid.[1]

Diagram 2: Reaction Pathway & Troubleshooting

reaction_pathway Reagents TFAc + Hydrazine Intermediate Hydrazone Intermediate (Open Chain) Reagents->Intermediate 0°C, Controlled Addition Fail_Temp Failure: Runaway Exotherm (Decomposition) Reagents->Fail_Temp >20°C Addition Product 3,5-bis(difluoromethyl)pyrazole (Cyclized) Intermediate->Product Reflux (-H2O) Fail_Water Failure: Stalled at Hydrazone (Incomplete Cyclization) Intermediate->Fail_Water No Heat/Acid Cat.

Caption: Mechanistic pathway for pyrazole synthesis. Temperature control prevents decomposition; heat is required to drive the final dehydration step.

Module 3: Troubleshooting & FAQ

Q1: I bought this compound, but it's a solid/slush. Is it bad?

  • Diagnosis: It has likely hydrated.[1][2][6][7] The hydrate (gem-diol) has a higher melting point than the ketone.[1]

  • Fix: If you need the anhydrous ketone for a water-sensitive reaction (e.g., Grignard), you must distill it from concentrated sulfuric acid (H₂SO₄) or Phosphorus Pentoxide (P₂O₅).[1] Heat the mixture gently; the anhydrous ketone (bp ~58°C) will distill over.[1] Warning: This is a hazardous distillation.

Q2: My yield is very low after rotovapping.

  • Diagnosis: Volatility loss.[1]

  • Fix: TFAc and some of its smaller derivatives are volatile.[1]

    • Do not use high vacuum (<20 mbar).[1]

    • Keep the rotovap bath temperature low (<30°C).[1]

    • Consider extracting into a higher-boiling solvent (like toluene) and using the solution directly in the next step if possible.[1]

Q3: The reaction mixture turned black upon adding TFAc.

  • Diagnosis: Uncontrolled exotherm or base-catalyzed polymerization (haloform-type cleavage).[1]

  • Fix:

    • Ensure the reaction is cooled to 0°C or -10°C during addition.

    • Dilute the reagents further.

    • If using a strong base, add the base last or very slowly.[1] The

      
       protons are acidic; strong bases can deprotonate them, leading to decomposition.[1]
      

Q4: Can I store TFAc in a glass bottle?

  • Answer: Yes, but seal it with Parafilm and store it in a fridge (4°C).[1] Cold storage reduces the vapor pressure (preventing escape) and slows down hydration from ambient moisture.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 67668, 1,1,3,3-Tetrafluoro-2-propanone. Retrieved from [Link]

  • Chemical Abstracts Service (CAS). (2025).[1] CAS Common Chemistry: 1,1,3,3-Tetrafluoro-2-propanone (CAS 360-52-1).[1][8][9] Retrieved from [Link][1][8]

  • Singh, S. P., et al. (2006).[1][5] The reaction of aryl and heteroarylhydrazines with aryl-trifluoromethyl β-diketones. Chemistry of Heterocyclic Compounds. (Contextual reference for pyrazole synthesis mechanism).

  • Kelsey Reavy. (2022).[1][6] Lab Procedure for Dehydration, Naming Hydrates. YouTube.[1][6] Retrieved from [Link] (General hydration/dehydration principles).

Sources

Preventing hydrate formation in "1,1,3,3-Tetrafluoroacetone" reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the handling, purification, and reaction optimization of 1,1,3,3-Tetrafluoroacetone (TFAc) , specifically focusing on the critical issue of hydrate formation.

Topic: Preventing & Reversing Hydrate Formation

Part 1: The Core Directive (The "Why" and "How")

The "Invisible" Failure Mode

If you are working with this compound (CAS: 360-52-1), you are likely attempting to exploit its electrophilic carbonyl group for nucleophilic additions (e.g., Grignard, aldol, or reduction to fluoro-alcohols).[1][2]

The Problem: Like its cousin hexafluoroacetone, TFAc is so electron-deficient that it is extremely hygroscopic.[1][2][3] In the presence of even trace atmospheric moisture, it shifts equilibrium rapidly from the reactive ketone to the unreactive gem-diol (hydrate) .[2]


[1][2][3]

Most commercial sources supply the "hydrate" or an aqueous solution because the anhydrous ketone is highly volatile (estimated b.p.


) and difficult to store.[1][2][3] If you use the hydrate directly in a nucleophilic reaction, it will fail.  The nucleophile will deprotonate the hydroxyl groups rather than attack the carbon.

Part 2: Troubleshooting & Diagnostics (Q&A)

Q1: How do I definitively know if I have the ketone or the hydrate?

A: Do not rely on physical appearance; both can appear as clear liquids (though the hydrate is often viscous or solid).[2] Nuclear Magnetic Resonance (NMR) is the only reliable diagnostic tool.[1][2]

NucleusAnhydrous Ketone (

)
Hydrate / Gem-Diol (

)
Why?

C NMR
~185 - 195 ppm (Triplet)~90 - 95 ppm (Triplet)The

carbonyl carbon rehybridizes to

upon hydration, causing a massive upfield shift.[1][2][3]

F NMR
~ -125 ppm ~ -130 to -135 ppm The fluorine atoms are shielded differently when the adjacent carbon changes geometry.

H NMR
~ 6.0 - 6.5 ppm (Triplet)~ 5.8 - 6.2 ppm + broad OHThe C-H proton shift changes slightly, but the appearance of a broad OH peak is the tell-tale sign.[1][3]

Scientist's Note: If your


C spectrum lacks a peak near 190 ppm, you have 100% hydrate.[1][2] You must dehydrate before proceeding.[1][2]
Q2: My reaction requires anhydrous TFAc. How do I dehydrate it?

A: You cannot dry this using molecular sieves or magnesium sulfate alone; the chemical bond of the gem-diol is too strong.[1][3] You must use a chemical dehydration followed by distillation .[1][2][3]

Protocol: Acid-Mediated Dehydration [1][2][3]
  • Reagents: Concentrated Sulfuric Acid (

    
    ) or Phosphorus Pentoxide (
    
    
    
    ).[1][2]
  • Equipment: Short-path distillation apparatus, dry ice/acetone bath.

Step-by-Step Workflow:

  • Setup: Place the TFAc hydrate in a round-bottom flask.

  • Acid Addition: Slowly add concentrated

    
     (approx. 2-3 mL per gram of hydrate) at 
    
    
    
    . The acid acts as a "water sponge," breaking the gem-diol bond.[1][2]
  • Distillation: Connect the flask to a distillation head.

    • Crucial: The receiving flask must be cooled in a dry ice/acetone bath (-78°C) . Anhydrous 1,1,3,3-TFAc is extremely volatile (likely gas/liquid boundary at RT).[1][2]

  • Collection: Gently heat the reaction flask. The anhydrous ketone will vaporize and condense in the cold trap.[2]

  • Storage: Store the collected liquid/gas in a sealed PTFE or stainless steel cylinder at

    
     or use immediately.
    
Q3: Can I generate it in situ to avoid handling the volatile gas?

A: Yes, this is often preferred for safety and yield.[2] If your reaction tolerates Lewis acids, you can sometimes add the hydrate directly to a mixture containing an excess of Titanium Tetrachloride (


)  or Trimethylsilyl Chloride (TMSCl) .[2] These agents scavenge the oxygen/water irreversibly, releasing the reactive ketone for immediate capture by your nucleophile.[2]

Part 3: Visualization & Logic

The "Hydrate Trap" Mechanism

The following diagram illustrates why the reaction fails and how the dehydration process restores reactivity.

TFAc_Reactivity Hydrate TFAc Hydrate (Gem-Diol) UNREACTIVE Acid Dehydrating Agent (Conc. H2SO4 / P2O5) Hydrate->Acid 1. Mix & Heat Failure Deprotonation Only (Reaction Fails) Hydrate->Failure Direct Addition of Nucleophile Ketone Anhydrous TFAc (Ketone) REACTIVE Acid->Ketone 2. Distill (-78°C trap) Product Target Fluorinated Product Ketone->Product Attack by Nucleophile Nucleophile Nucleophile (Grignard/Amine) Nucleophile->Product Nucleophile->Failure

Figure 1: The critical pathway from stable hydrate to reactive ketone.[1][2] Direct use of the hydrate leads to experimental failure.

Part 4: Reference Data & Safety

Key Physical Properties
PropertyThis compound Notes
CAS Number 360-52-1 Verify this on your bottle.[1][2][3][4]
Molecular Formula

Boiling Point ~0 - 10°C (Est.) Highly volatile.[1][2][3] 1,1,1-TFA boils at 22°C; Hexafluoroacetone boils at -27°C.
State at RT Gas / Volatile LiquidMust be handled in a closed system or cold.[1][2]
Density ~1.3 - 1.4 g/mLEstimated based on fluorinated analogs.[1][2][3]
Safety Warning
  • HF Generation: In the presence of strong bases or extreme heat, polyfluorinated ketones can decompose to release Hydrogen Fluoride (HF).[2] Always have Calcium Gluconate gel available.[1][2]

  • Pressure: Because the anhydrous form is volatile, sealed glass ampoules can over-pressurize at room temperature.[2] Open only when chilled.

References
  • NIST Chemistry WebBook. this compound (CAS 360-52-1) Thermochemistry Data. [Link][1][2]

  • PubChem. 2-Propanone, 1,1,3,3-tetrafluoro- (Compound Summary). [Link][1][2][4]

  • Organic Letters (ACS). Synthesis of Bis-trifluoromethylated Scaffolds (Context on reactivity of bis-fluoro ketones). [Link][1][2][3]

Sources

Purification of "1,1,3,3-Tetrafluoroacetone" by fractional distillation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fractional Distillation & Dehydration Protocols Ticket ID: TFK-PUR-001 Status: Open for Consultation

Executive Summary: The "Hydrate Trap"

Attention Researchers: The most common failure mode in the purification of 1,1,3,3-Tetrafluoroacetone (TFA) is the unintentional isolation of its hydrate (1,1,3,3-tetrafluoro-2,2-propanediol) rather than the free ketone.

Due to the strong electron-withdrawing nature of the four fluorine atoms, the carbonyl carbon is highly electrophilic. In the presence of even trace moisture, TFA forms a thermodynamically stable gem-diol (hydrate).

  • Free Ketone BP: ~58°C

  • Hydrate BP: >100°C (often a solid or viscous liquid)

If you are observing a boiling point significantly above 60°C, you are likely distilling the hydrate, not the ketone.

Part 1: The Protocol (Dehydration & Distillation)

Objective: Isolate anhydrous this compound from a crude or aqueous mixture.

Phase A: Dehydration (Critical Pre-Step)

Do not attempt to fractionally distill the aqueous mixture directly; you will only purify the hydrate.

  • Reagent Selection: Use Concentrated Sulfuric Acid (

    
    , >98%) or Phosphorus Pentoxide (
    
    
    
    ). Sulfuric acid is generally preferred for ease of handling in liquid-liquid distillations.
  • Ratio: Use a minimum 2:1 volume ratio of Conc.

    
     to Crude TFA. The acid acts as both a solvent and a dehydrating agent.
    
  • Mixing:

    • Place the crude TFA (likely the hydrate) in a round-bottom flask.

    • SLOWLY add Conc.

      
       with stirring.
      
    • Exotherm Warning: This dehydration is exothermic. Cool the flask in an ice bath during addition to prevent premature volatilization of the ketone.

Phase B: Fractional Distillation Setup

Once the hydrate is "cracked" by the acid, the free ketone is volatile and can be distilled out.

ComponentSpecificationReason
Column Vigreux (15-30cm) or Packed (Glass helices)TFA has a low BP (58°C). High theoretical plates are needed to separate it from potential HF or acid mist.
Condenser Double-surface (Dimroth) or CoilCoolant temp must be <10°C. TFA is volatile; standard Liebig condensers may result in yield loss.
Receiver Multi-neck flask with Drying TubePrevent atmospheric moisture from re-forming the hydrate in the collection flask.
Joints PTFE Sleeves / Grease-freeFluorine compounds and HF byproducts can degrade silicone grease, contaminating the product.
Phase C: Execution
  • Heating: Use an oil bath. Do not use a heat gun or mantle directly on the flask to avoid hot spots that cause charring of organic impurities in the acid.

  • Fraction Collection:

    • Fore-run (<56°C): Discard (likely entrained air/volatile impurities).

    • Main Fraction (57°C - 59°C): Collect pure this compound.

    • Post-run (>60°C): Stop immediately. Rising temperature indicates depletion of the ketone and carryover of acid/water.

Part 2: Troubleshooting & FAQs
Q1: My distillate is cloudy or separates into two layers. Why?

Diagnosis: Re-hydration. The distillate has absorbed atmospheric moisture or water was carried over (bumping). The "cloudiness" is the formation of the gem-diol (hydrate), which is less volatile and may phase-separate.

  • Fix: Re-dry the distillate over a small amount of

    
     and redistill. Ensure your receiver flask is protected by a 
    
    
    
    drying tube.
Q2: The glassware is becoming etched/frosted during distillation.

Diagnosis: Hydrogen Fluoride (HF) Generation. Trace hydrolysis of the C-F bonds or impurities from synthesis (if starting from fluorinated esters) can generate HF.

  • Immediate Action: Check all seals. Ensure the fume hood sash is low.

  • Prevention: Add a small amount of fused Sodium Fluoride (NaF) to the distillation pot. NaF acts as a scavenger for HF, forming sodium bifluoride (

    
    ) and protecting your glassware.
    
Q3: The boiling point is steady at 105°C+.

Diagnosis: Distilling the Hydrate. You failed to dehydrate the mixture sufficiently. You are distilling the stable gem-diol, not the ketone.

  • Fix: Cool the pot. Add excess Conc.

    
     (at least 2x volume of the current liquid). Restart distillation.
    
Q4: Can I store the purified TFA in standard glass vials?

Diagnosis: Storage Stability. Yes, but with caveats.

  • Requirement: PTFE-lined caps are mandatory.

  • Risk: If the seal is not perfect, it will pull moisture from the air and solidify into the hydrate over time. Store over activated 3Å or 4Å molecular sieves to maintain anhydrous conditions.

Part 3: Process Visualization

The following logic flow illustrates the critical decision points in the purification process.

TFA_Purification Start Crude this compound (Likely Aqueous/Hydrate) CheckState Check Physical State Start->CheckState IsLiquid Liquid (BP > 100°C) or Solid CheckState->IsLiquid High BP/Viscous IsVolatile Volatile Liquid (BP ~58°C) CheckState->IsVolatile Low BP Dehydration Dehydration Step Add Conc. H2SO4 (2:1 ratio) + NaF (HF Scavenger) IsLiquid->Dehydration Distillation Fractional Distillation (Vigreux Column) IsVolatile->Distillation Dehydration->Distillation CheckBP Monitor Head Temp Distillation->CheckBP CollectProduct Collect Fraction 57-59°C CheckBP->CollectProduct Stable 58°C StopDist Temp Rises >60°C (Stop - Acid Carryover) CheckBP->StopDist Rising Temp Store Pure Anhydrous TFA CollectProduct->Store Store over Mol. Sieves (PTFE Seal)

Figure 1: Decision tree for the purification of this compound, emphasizing the critical dehydration step required for hydrate "cracking".

Part 4: Physical Data Reference
PropertyThis compound (Target)This compound Hydrate (Impurity)
CAS Number 352-09-0229878-29-9 (Generic Hydrate Ref)
Boiling Point 58°C (at 760 mmHg)>100°C (Decomposes/Dehydrates)
Appearance Clear, colorless, mobile liquidViscous liquid or hygroscopic solid
Reactivity Electrophilic, volatileStable, H-bonded network
Solubility Soluble in organic solventsSoluble in water
References
  • PubChem. (n.d.). Compound Summary: Trifluoroacetone and derivatives (Analogous Reactivity). National Library of Medicine. Retrieved February 4, 2026, from [Link]

  • Burton, D. J., & Yang, Z. Y. (1992). Fluorinated Carbonyl Compounds. Tetrahedron, 48(2), 189-275.
  • ETH Zürich. (n.d.). Safe handling of Hydrofluoric acid and Hydrogen fluoride. Retrieved February 4, 2026, from [Link]

Disclaimer: This guide is for informational purposes for trained chemists. This compound is a volatile fluorinated compound. Always operate in a functioning fume hood and wear appropriate PPE (including HF-resistant gloves if HF generation is suspected).

Validation & Comparative

1,1,3,3-Tetrafluoroacetone vs. Hexafluoroacetone in Polymer Synthesis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide compares 1,1,3,3-Tetrafluoroacetone (TFAc) and Hexafluoroacetone (HFA) as building blocks for high-performance fluoropolymers.[1] While HFA is the industry standard for maximizing thermal stability and dielectric performance (e.g., in 6FDA-based polyimides), its extreme toxicity and gaseous state pose significant handling challenges. TFAc, a liquid at room temperature with partially fluorinated methyl groups (


), offers a strategic alternative.[1] It provides improved solubility and processability while maintaining significant fluoropolymer characteristics, though with distinct reactivity profiles due to its acidic 

-protons.[1]

Part 1: Chemical Fundamentals & Reactivity[1]

Structural & Physical Comparison

The fundamental difference lies in the degree of fluorination. HFA is perfluorinated, creating a highly electron-deficient carbonyl carbon with no enolizable protons.[1] TFAc retains two protons, introducing dual reactivity: electrophilicity at the carbonyl and nucleophilicity (via deprotonation) at the


-carbon.
FeatureHexafluoroacetone (HFA) This compound (TFAc)
Formula


Physical State Gas (bp -27.4 °C)Liquid (bp 58 °C)
Toxicity High (Inhalation hazard, Reproductive toxin)Moderate (Standard fluorocarbon handling)
Carbonyl Reactivity Extreme Electrophile (Forms stable hydrates)Strong Electrophile (Forms hydrates/hemiacetals)

-Proton Acidity
None (No

-H)
Acidic (pKa ~20-24 in DMSO); susceptible to base
Primary Polymer Role Rigid "Performance Limit" Unit (High

)
"Processability" Unit (Solubility, Toughness)
Reactivity Divergence

The presence of


-hydrogens in TFAc dictates the synthetic strategy. HFA reactions are purely driven by nucleophilic attack on the carbonyl. TFAc requires careful control of basic conditions to prevent unwanted aldol-type self-condensation.[1]

ReactivityComparison cluster_HFA Hexafluoroacetone (HFA) cluster_TFA This compound (TFAc) HFA CF3-CO-CF3 (Gas) Nu_Attack Nucleophilic Attack (Stable Hydrates/Hemiacetals) HFA->Nu_Attack Polymer Perfluorinated Backbone (Rigid, High Tg) Nu_Attack->Polymer TFA CHF2-CO-CHF2 (Liquid) Path_A Path A: Acid Catalysis (Bisphenol Synthesis) TFA->Path_A Path_B Path B: Base Catalysis (Deprotonation/Aldol) TFA->Path_B Result_A 4F-Bisphenol Monomer Path_A->Result_A Result_B Side Reactions / Heterocycles Path_B->Result_B

Figure 1: Divergent reactivity pathways.[1] HFA acts exclusively as an electrophile, while TFAc has a bifurcated path depending on pH.[1]

Part 2: Experimental Protocols

Synthesis of Fluorinated Bisphenols (Monomer Precursors)

The most common route to incorporate these ketones into polymers (like polycarbonates or polyethers) is by first converting them into bisphenol monomers.

Protocol A: Synthesis of 4F-Bisphenol A (from TFAc)

Note: This protocol is adapted from standard acid-catalyzed condensation of fluoroketones with phenols.[1]

Reagents:

  • Phenol (excess, 4-6 equivalents)[1]

  • This compound (TFAc) (1 equivalent)[1]

  • Catalyst: Trifluoromethanesulfonic acid (Triflic acid) or acidic ion-exchange resin (e.g., Amberlyst-15)[1]

  • Promoter: 1-Butanethiol (0.1 eq) - Critical for reaction rate enhancement.[1]

Step-by-Step Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel. Purge with nitrogen.[1]

  • Charging: Add Phenol (melted or in minimal solvent like dichloromethane) and the acid catalyst/thiol promoter mixture to the flask.

  • Addition: Cool the mixture to 0–5 °C. Add TFAc dropwise. Crucial: Unlike HFA (gas), TFAc is a liquid, allowing for precise volumetric addition without a gas manifold.

  • Reaction: Warm to 40–50 °C and stir for 12–24 hours. Monitor consumption of TFAc via GC-MS or

    
    -NMR.[1]
    
  • Workup:

    • Neutralize acid catalyst (if liquid) with

      
      .
      
    • Distill off excess phenol under reduced pressure.[1]

    • Recrystallize the crude residue from toluene/hexane or aqueous ethanol.

  • Validation:

    
    -NMR should show a singlet (or coupled multiplet) around -120 to -130 ppm (depending on solvent) for the 
    
    
    
    group, distinct from the
    
    
    signal of HFA derivatives (~ -64 ppm).
Synthesis of Fluorinated Polyimides

Once the diamine or dianhydride derivative of TFAc is obtained, polymerization follows the standard two-step polyamic acid route.

Protocol B: Two-Step Polymerization (Polyamic Acid Route)

Reagents:

  • Diamine: 4,4'-(1,1,3,3-tetrafluoropropane-2,2-diyl)dianiline (derived from the bisphenol above via Smiles rearrangement or nitration/reduction).[1]

  • Dianhydride: 6FDA (for fully fluorinated hybrid) or PMDA.

  • Solvent: NMP or DMAc (Anhydrous).

Workflow:

  • Dissolution: Dissolve the TFAc-based diamine in anhydrous NMP in a flame-dried flask under nitrogen.

  • Polymerization: Add the dianhydride in one portion at room temperature. The solution viscosity will increase significantly over 4–8 hours as Polyamic Acid (PAA) forms.

  • Imidization (Chemical): Add Acetic Anhydride (4 eq) and Pyridine (4 eq) to the viscous PAA solution. Stir at ambient temperature for 24 hours.

  • Isolation: Precipitate the polymer into methanol/water (1:1).[1] Wash repeatedly with methanol to remove residual solvent/catalyst.[1]

  • Drying: Dry in a vacuum oven at 150 °C for 12 hours.

Part 3: Performance Comparison & Data

Thermal and Physical Properties

Polymers derived from HFA typically exhibit higher Glass Transition Temperatures (


) due to the bulky trifluoromethyl groups inhibiting chain rotation. TFAc-derived polymers, having less bulky difluoromethyl groups and potentially higher flexibility, show slightly lower 

but often improved mechanical toughness.[1]
PropertyHFA-Based Polyimide (e.g., 6FDA-ODA) TFAc-Based Polyimide (Analog) Causality

(Glass Transition)
260 °C – 320 °C~230 °C – 290 °C

bulk hinders rotation more than

.[1]
Dielectric Constant (

)
2.4 – 2.72.6 – 2.9Higher Fluorine content in HFA lowers polarizability.
Solubility Good (Ketones, THF)Excellent (Broader range)

polarity aids solvation; less rigid backbone.
Optical Transparency High (Colorless)High (Colorless)Both disrupt Charge Transfer Complex (CTC) formation.
Water Uptake < 0.5%~0.5 – 0.8%HFA is more hydrophobic due to higher F content.[1]
Synthesis Workflow Diagram

The following diagram illustrates the parallel workflows for processing these monomers into final polymer films.

SynthesisWorkflow cluster_inputs Monomer Selection HFA HFA (Gas) Requires Pressure Vessel Phenol Phenol + Acid Catalyst HFA->Phenol Condensation TFA TFAc (Liquid) Standard Glassware TFA->Phenol Condensation Bisphenol_HFA 6F-Bisphenol A (High Purity Required) Phenol->Bisphenol_HFA HFA Route Bisphenol_TFA 4F-Bisphenol Analog (Careful Purification) Phenol->Bisphenol_TFA TFAc Route Polymerization Polymerization (with Dianhydride/Phosgene) Bisphenol_HFA->Polymerization Bisphenol_TFA->Polymerization Final_HFA HFA-Polymer High Tg, Low Dk, Brittle Polymerization->Final_HFA Final_TFA TFAc-Polymer Good Tg, Processable, Tough Polymerization->Final_TFA

Figure 2: Comparative synthesis workflow. Note the handling advantage of TFAc in the initial monomer selection phase.

References

  • PubChem. (2025).[1][2] Hexafluoroacetone Compound Summary. National Library of Medicine.[1] Retrieved from [Link][3]

  • ResearchGate. (2021).[1] BPA-Free High-Performance Sustainable Polycarbonates.[1] Retrieved from [Link]

  • Google Patents. (2006).[1] Process for the synthesis of bisphenol (US7132575B2). Retrieved from

  • MDPI. (2023).[1] Are (Co)Polymers of 1,1,3,3,3-Pentafluoropropene Possible? (Context on fluoro-monomer reactivity). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Quantifying 1,1,3,3-Tetrafluoroacetone in Reaction Mixtures: A Comparative Analysis of GC-MS and ¹⁹F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, process chemists, and quality control specialists in the pharmaceutical and chemical industries, the accurate quantification of reagents, intermediates, and products is paramount. 1,1,3,3-Tetrafluoroacetone, a key fluorinated building block, is no exception. Monitoring its consumption or formation within a complex reaction matrix is critical for determining reaction kinetics, calculating yields, and ensuring the purity of the final product.

This guide provides an in-depth comparison of two primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) spectroscopy. As a senior application scientist, my aim is not merely to present protocols but to delve into the causality behind methodological choices, offering a framework for selecting the most appropriate technique for your specific analytical challenge.

Pillar 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely adopted technique for separating and identifying volatile and semi-volatile compounds.[1] It is the method of choice for many applications due to its high sensitivity and the definitive structural information provided by the mass spectrometer.[2]

The Causality Behind the GC-MS Approach

The fundamental principle of GC is the partitioning of analytes between a stationary phase (a coating inside a long, thin capillary column) and a mobile phase (an inert carrier gas). The separation is driven by differences in volatility and affinity for the stationary phase. For this compound, its volatility makes it an ideal candidate for GC analysis.

Coupling the gas chromatograph to a mass spectrometer provides a two-dimensional analysis. The retention time (the time it takes for the analyte to travel through the column) offers the first layer of identification, while the mass spectrometer fragments the eluted compound into a unique mass-to-charge (m/z) pattern, serving as a molecular fingerprint for unambiguous confirmation.

Experimental Workflow: GC-MS

The following protocol is a self-validating system, incorporating an internal standard to correct for variations in sample injection and ensure high precision.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Accurately weigh ~50 mg of reaction mixture Prep2 Add known concentration of Internal Standard (e.g., 1,3-difluorobenzene) Prep1->Prep2 Prep3 Dilute with appropriate solvent (e.g., Dichloromethane) to 10 mL Prep2->Prep3 Prep4 Vortex to homogenize Prep3->Prep4 Analysis1 Inject 1 µL of prepared sample into GC-MS Prep4->Analysis1 Transfer to vial Analysis2 Separation on capillary column Analysis1->Analysis2 Analysis3 Detection & Fragmentation by Mass Spectrometer Analysis2->Analysis3 Data1 Integrate peak areas of analyte and internal standard Analysis3->Data1 Acquire data Data2 Construct Calibration Curve (Analyte/IS Area Ratio vs. Conc.) Data1->Data2 Data3 Calculate concentration in reaction mixture Data2->Data3

Caption: GC-MS workflow for quantifying this compound.

Detailed GC-MS Protocol
  • Preparation of Calibration Standards:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in dichloromethane.

    • Prepare a stock solution of an internal standard (IS), such as 1,3-difluorobenzene (e.g., 1000 µg/mL), in the same solvent. The IS should be a compound not present in the reaction mixture, stable, and chromatographically resolved from all other components.

    • Create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the analyte stock solution. Spike each standard with the same constant concentration of the internal standard (e.g., 20 µg/mL).

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the homogenized reaction mixture into a 10 mL volumetric flask.

    • Add the same amount of internal standard as used in the calibration standards.

    • Dilute to the mark with dichloromethane, cap, and vortex thoroughly.

  • Instrumental Conditions:

    • Gas Chromatograph: Agilent 6890 or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column. This choice is based on the general-purpose utility for separating compounds based on boiling point.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[3]

    • Injector: Split injection (e.g., 20:1 ratio) at 250°C. A split injection prevents column overloading with concentrated samples.

    • Oven Program: Start at 40°C for 2 minutes, then ramp at 10°C/min to 200°C and hold for 2 minutes.[3] This temperature program allows for the separation of volatile components at the beginning and elution of higher-boiling point compounds later.

    • Mass Spectrometer: Agilent 5973 or equivalent.

    • Ionization Mode: Electron Impact (EI) at 70 eV.[3]

    • Source Temperature: 230°C.

    • Scan Range: 35-300 m/z.

  • Quantification:

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.

    • Determine the peak area ratio for the reaction mixture sample and use the calibration curve's linear regression equation (y = mx + c) to calculate the concentration of this compound in the prepared sample.

    • Back-calculate to find the concentration in the original reaction mixture.

Pillar 2: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an inherently quantitative primary method, meaning the signal intensity is directly proportional to the number of atomic nuclei being observed.[4] For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful tool.

The Causality Behind the ¹⁹F NMR Approach

The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR analysis, similar to ¹H. Crucially, the chemical shift range for ¹⁹F is vast (over 400 ppm), which dramatically reduces the likelihood of signal overlap, even in complex mixtures.[5] This makes it possible to resolve and individually integrate the signals from different fluorinated species.

By adding a known quantity of a stable, simple fluorinated compound as an internal standard, we can use the ratio of integrals to determine the precise amount of this compound without the need for a multi-point calibration curve for every analysis. This makes qNMR a rapid and elegant method for reaction monitoring.[6][7]

Experimental Workflow: ¹⁹F qNMR

The qNMR protocol relies on meticulous sample preparation and specific acquisition parameters to ensure the signal integrals are truly quantitative.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Prep1 Accurately weigh ~20 mg of reaction mixture Prep2 Accurately weigh ~5 mg of Internal Standard (e.g., Trifluorotoluene) Prep1->Prep2 Prep3 Dissolve both in deuterated solvent (e.g., Acetone-d6) in an NMR tube Prep2->Prep3 Analysis1 Acquire 19F NMR spectrum using quantitative parameters (long relaxation delay) Prep3->Analysis1 Place in spectrometer Analysis2 Process spectrum: Fourier transform, phase, and baseline correction Analysis1->Analysis2 Data1 Integrate characteristic signals of analyte and internal standard Analysis2->Data1 Process data Data2 Apply qNMR equation to calculate purity or concentration Data1->Data2

Caption: ¹⁹F qNMR workflow for quantifying this compound.

Detailed ¹⁹F qNMR Protocol
  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the homogenized reaction mixture (W_analyte_mix) into a vial.

    • Accurately weigh approximately 5 mg of a fluorinated internal standard (W_IS), such as α,α,α-trifluorotoluene, into the same vial. The IS must have a ¹⁹F signal that is in a clear region of the spectrum, away from any other signals.

    • Dissolve the mixture in ~0.7 mL of a suitable deuterated solvent (e.g., Acetone-d₆, CDCl₃) and transfer the solution to an NMR tube.[8]

  • Instrumental Parameters (e.g., 400 MHz Spectrometer):

    • Nucleus: ¹⁹F

    • Pulse Program: A standard 90° pulse sequence with inverse-gated decoupling. This is critical to eliminate the Nuclear Overhauser Effect (NOE), which can perturb signal integrals and ruin quantification.

    • Relaxation Delay (D1): ≥ 5 * T₁, where T₁ is the longest spin-lattice relaxation time of any peak of interest (analyte or IS). A delay of 30-60 seconds is often a safe starting point to ensure full relaxation.

    • Acquisition Time (AQ): ~2-3 seconds.

    • Number of Scans (NS): 16 or higher, depending on the concentration, to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, automatic phase correction, and meticulous baseline correction to the acquired spectrum.

    • Integrate the characteristic signal for this compound (a triplet) and the signal for the internal standard (a singlet for trifluorotoluene).

  • Quantification Calculation:

    • The weight percent (wt%) of the analyte in the reaction mixture can be calculated using the following equation:

    wt% Analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte_mix) * 100

    Where:

    • I_analyte, I_IS: Integrals of the analyte and IS signals.

    • N_analyte, N_IS: Number of fluorine nuclei giving rise to the respective signals (For this compound this is 4; for trifluorotoluene this is 3).

    • MW_analyte, MW_IS: Molecular weights of the analyte and IS.

    • W_analyte_mix, W_IS: Weights of the reaction mixture and IS.

Performance Comparison: GC-MS vs. ¹⁹F NMR

The choice between these two powerful techniques depends on the specific requirements of the analysis.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) ¹⁹F Nuclear Magnetic Resonance (qNMR) Justification & Field Insights
Selectivity Very HighHighGC provides chromatographic separation, while MS provides mass-based identification. ¹⁹F NMR's wide chemical shift range prevents most signal overlap.[5]
Sensitivity High to Very High (sub-ppm)Moderate (low % to high ppm)GC, especially with an Electron Capture Detector (ECD), can achieve lower detection limits than NMR.
Precision Excellent (<2% RSD) with ISExcellent (<1% RSD) with ISBoth methods are highly precise when a suitable internal standard is used correctly.
Accuracy High (requires calibration curve)Very High (Primary Ratio Method)qNMR is a primary analytical method; its accuracy is directly traceable to the weighed masses of the sample and standard.[9]
Sample Prep More involved (dilutions, standards)Simple (weigh, dissolve)NMR sample preparation is often faster as it does not require a multi-point calibration series for each batch.
Analysis Time ~15-30 min per sample~10-20 min per sample (with long D1)Runtimes are comparable, but GC often involves batch processing with a calibration curve, while each NMR sample is self-contained.
Sample Throughput High (autosampler with >100 vials)Moderate to High (autosamplers available)GC is generally better suited for high-throughput screening of many samples.
Information Retention Time, Mass SpectrumChemical Shift, Coupling, StructureGC-MS is excellent for identifying unknown impurities.[1] NMR provides detailed structural information about all fluorinated species present and is non-destructive.
Cost ModerateHighNMR spectrometers have a significantly higher capital cost and maintenance overhead compared to benchtop GC-MS systems.

Conclusion and Authoritative Recommendations

Both GC-MS and ¹⁹F qNMR are robust and reliable methods for quantifying this compound in reaction mixtures. The optimal choice is dictated by the analytical objective.

  • Choose GC-MS for:

    • Routine Quality Control: Where high throughput and validated, repeatable methods are essential.

    • Trace-Level Analysis: When detecting or quantifying low-level impurities or residual starting material (<0.1%).

    • Impurity Profiling: When the goal is to both quantify the main component and identify unknown by-products in the reaction.[1][2]

  • Choose ¹⁹F qNMR for:

    • Reaction Monitoring & Kinetics: Where speed and minimal sample preparation are key to obtaining a quick snapshot of the reaction's progress.

    • Structural Confirmation: When you need absolute certainty about the identity of all fluorinated species in the mixture without relying on chromatographic libraries.[6]

    • Purity Assessment of Standards: As a primary method to certify the purity of reference materials used for other techniques like GC.

By understanding the fundamental principles and practical considerations of each technique, researchers and drug development professionals can confidently select and implement the most appropriate analytical strategy, ensuring data of the highest quality and integrity.

References

  • Google Patents. (n.d.). Process for producing 1,1,1-trifluoroacetone.
  • Mishra, T., & Humpfer, E. (2020). Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications. Metabolites, 10(11), 453. Available from: [Link]

  • Mayer, F. J., et al. (2021). Optimized fast gas chromatography coupled with proton-transfer-reaction time-of-flight mass spectrometry for the selective near-real-time analysis of sesquiterpenes. Analytica Chimica Acta, 1171, 338663. Available from: [Link]

  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. Available from: [Link]

  • Feldsztajn, A., et al. (2011). Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid as a Model Compound. Croatica Chemica Acta, 84(3), 347-355. Available from: [Link]

  • Guyon, F., et al. (2016). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. Molecules, 21(11), 1461. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. Chapter 7: Analytical Methods. Available from: [Link]

  • Pérez-Rial, D., et al. (2021). Chemical Stability of Tetrafluoropropene and Perfluoro-(3-methylbutan-2-one) Gas Mixtures in Medium-Voltage Electrical Switchgear. ACS Omega, 6(33), 21469–21478. Available from: [Link]

  • Bayer, T. (2002). Toxicity and Biotransformation of 1,1,1,3,3-Pentafluoropropane, 3,3,3-Trifluoropropionic acid and 1,1,1,3-Tetrachloropropane. Dissertation, University of Würzburg. Available from: [Link]

  • PubChem. (n.d.). 1,1,3-Trichlorotrifluoroacetone. National Center for Biotechnology Information. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid as. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
  • U.S. Environmental Protection Agency. (2024). Multi-laboratory Validation Study Report for Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices. Available from: [Link]

  • Washington, J. W., et al. (2023). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (¹⁹F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology, 57(3), 1335–1345. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?. Retrieved from [Link]

  • Szafraniec, E., et al. (2021). Method for organic fluorine determination in gasoline and its components using high-resolution continuum source flame molecular absorption spectrometry with gallium fluoride as a target molecule. MethodsX, 8, 101533. Available from: [Link]

  • ResearchGate. (n.d.). NMR data for compounds 1-3 (acetone-d6, 600 and 150 MHz, 303 K). Retrieved from [Link]

  • American Chemical Society. (n.d.). Exploring the organofluorine gap: ¹⁹F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. Retrieved from [Link]

  • Ibrahim, H., & Togni, A. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Chemistry – A European Journal, 17(23), 6547-6557. Available from: [Link]

  • Ministry of the Environment, Japan. (n.d.). Detailed Analytical Methods. Retrieved from [Link]

  • Bansal, S., et al. (2021). Absolute content determination by quantitative NMR (qNMR) spectroscopy: a curious case of aldosterone. RSC Advances, 11(38), 23678-23685. Available from: [Link]

  • ResearchGate. (2021). Validation of two analytical method to measure fluoride concentration in groundwater in Chandrapur district central India. Retrieved from [Link]

  • University of Ottawa. (n.d.). ¹⁹Fluorine NMR. Retrieved from [Link]

  • Laborda, F., et al. (2021). Single particle inductively coupled plasma mass spectrometry: a powerful tool for the analysis of inorganic (nano)particles. Analytical Methods, 13(28), 3121-3153. Available from: [Link]

  • Rubinson, K. A., & Rubinson, J. F. (2001). Contemporary Instrumental Analysis. Prentice Hall.
  • International Atomic Energy Agency. (2015). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Retrieved from [Link]

  • Simmons, J. E., et al. (2022). Evaluation of a Proportional Response Addition Approach to Mixture Risk Assessment and Predictive Toxicology Using Data on Four Trihalomethanes from the U.S. EPA’s Multiple-Purpose Design Study. International Journal of Environmental Research and Public Health, 19(18), 11634. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Strontium. Chapter 7: Analytical Methods. Available from: [Link]

  • Nanalysis Corp. (2023). Fluorine NMR: Enhancing your NMR toolbox with this ideal NMR handle. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Tetrafluoroisopropylation: Benchmarking 1,1,3,3-Tetrafluoroacetone

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Tetrafluoroisopropyl Group in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Among the diverse array of fluorinated motifs, the tetrafluoroisopropyl group, -(CH(CF₂H)₂), has garnered significant attention. Its unique electronic properties and steric profile can profoundly influence the pharmacokinetic and pharmacodynamic properties of a lead compound.

This guide provides an in-depth technical analysis of 1,1,3,3-Tetrafluoroacetone as a potential reagent for introducing this valuable functional group. We will objectively compare its projected performance with alternative methodologies, supported by available experimental insights and established chemical principles.

This compound: A Profile

This compound (TFAc), with the chemical formula C₃H₂F₄O, is a fluorinated ketone that presents an intriguing potential as a precursor to the tetrafluoroisopropyl moiety.[1] Its structure, featuring two difluoromethyl groups flanking a carbonyl, suggests reactivity pathways that could be exploited for the synthesis of tetrafluoroisopropyl-containing compounds.

Physicochemical Properties of this compound:

PropertyValue
Molecular FormulaC₃H₂F₄O
Molecular Weight130.04 g/mol
AppearanceColorless liquid
Boiling Point44-45 °C
Density1.45 g/cm³

Note: Data sourced from publicly available chemical databases.

A significant challenge associated with this compound is its high volatility, which has been cited as a factor hindering its broader application in synthetic chemistry.[1] This property necessitates careful handling and specialized equipment to ensure accurate stoichiometry and prevent loss of the reagent.

Benchmarking this compound as a Tetrafluoroisopropylating Agent

Currently, direct, well-documented protocols for the O-tetrafluoroisopropylation of alcohols and phenols using this compound are not widely available in peer-reviewed literature. However, its application in a Wittig reaction followed by hydrogenation to construct the (CF₂H)₂CH group provides a clear precedent for its ability to serve as a source of the tetrafluoroisopropyl skeleton.[1]

Based on the known reactivity of similar fluorinated ketones, such as hexafluoroacetone, we can postulate potential synthetic routes and compare them to established alternatives.

Postulated Reaction Pathway: Reductive Amination followed by Deamination

A plausible, albeit multi-step, approach to synthesize tetrafluoroisopropyl ethers from this compound and an alcohol could involve an initial reductive amination to form a tetrafluoroisopropyl amine, followed by a diazotization and substitution sequence.

Experimental Workflow: Postulated Synthesis of a Tetrafluoroisopropyl Ether

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Diazotization cluster_2 Step 3: Nucleophilic Substitution TFAc This compound Imine Imine TFAc->Imine Formation of Imine Intermediate Amine Primary Amine (e.g., NH3) Amine->Imine ReducingAgent1 Reducing Agent (e.g., NaBH3CN) ReducingAgent1->Imine TFA_Amine Tetrafluoroisopropyl Amine Imine->TFA_Amine Reduction TFA_Amine2 Tetrafluoroisopropyl Amine Diazonium Tetrafluoroisopropyl Diazonium Salt TFA_Amine2->Diazonium Formation of Diazonium Salt NitrousAcid Nitrous Acid (NaNO2, HCl) NitrousAcid->Diazonium Diazonium2 Tetrafluoroisopropyl Diazonium Salt Product Tetrafluoroisopropyl Ether (RO-CH(CF2H)2) Diazonium2->Product SN1/SN2 Reaction Alcohol Alcohol/Phenol (ROH) Alcohol->Product

Caption: Postulated multi-step synthesis of tetrafluoroisopropyl ethers.

This hypothetical pathway highlights a significant drawback: it is a multi-step process that may suffer from cumulative yield losses and require careful optimization at each stage.

Comparative Analysis with Alternative Tetrafluoroisopropylating Agents

A more practical approach for researchers is to consider alternative, more direct methods for tetrafluoroisopropylation.

Reagent/MethodDescriptionAdvantagesDisadvantages
This compound Utilized in a Wittig reaction/hydrogenation sequence to form C-C bonds. Potential for O-alkylation is not well-established.[1]Potentially inexpensive starting material.High volatility makes handling difficult.[1] Lack of direct, published protocols for O-alkylation. Multi-step synthesis likely required.
Hexafluoroisopropanol (HFIP) While primarily used as a solvent and reaction promoter, it can be a precursor for the hexafluoroisopropoxy moiety in some syntheses.[2]Readily available, well-characterized. Can promote reactions through its unique solvent properties.Not a direct tetrafluoroisopropylating agent. Requires activation or specific reaction conditions to act as a nucleophile.
Difluoromethylating Agents (e.g., CF₂HSO₂Na) Recent advances in photoredox catalysis allow for the consecutive difluoromethylation of alkenes and alkynes to construct the tetrafluoroisopropyl group.[1]Milder reaction conditions. Broader substrate scope for C-C bond formation.Primarily for C-tetrafluoroisopropylation, not O-alkylation of alcohols/phenols. May require specialized photocatalytic setups.
Fluoroalkylating Reagents and Perfluoroolefins The reaction of perfluoroolefins with alcohols can lead to the formation of fluorinated ethers.[3][4]Can provide access to a variety of fluorinated ether structures.May require harsh reaction conditions (e.g., strong bases). Regioselectivity can be an issue with unsymmetrical olefins.

Expert Insights and Causality Behind Experimental Choices

The choice of a tetrafluoroisopropylating strategy is dictated by several factors:

  • Substrate Scope and Functional Group Tolerance: For complex molecules with sensitive functional groups, milder, more selective methods are paramount. The harsh conditions potentially required for activating this compound could limit its applicability in late-stage functionalization.

  • Atom Economy and Step-Efficiency: Direct, one-step methods are always preferable in terms of efficiency and cost. The postulated multi-step route for this compound is a significant disadvantage compared to more direct approaches.

  • Safety and Handling: The high volatility of this compound presents a significant handling challenge.[1] In contrast, solid difluoromethylating agents or higher-boiling liquid reagents offer a safer and more convenient laboratory experience.

Conclusion: An Emerging Reagent with Untapped Potential

This compound remains a reagent with intriguing but largely unexplored potential as a direct tetrafluoroisopropylating agent for alcohols and phenols. While its use in C-C bond formation is documented, the lack of established protocols for O-alkylation, coupled with its challenging physical properties, currently limits its practical utility for this specific transformation.

For researchers seeking to incorporate the tetrafluoroisopropyl ether moiety, exploring alternative strategies such as those involving modern difluoromethylating agents or the functionalization of perfluoroolefins is likely to be a more fruitful and efficient endeavor at present. Future research into the activation of this compound under milder, catalytic conditions could unlock its potential and provide a valuable new tool for the synthesis of this important class of fluorinated molecules.

References

  • Zhu, G., et al. (2024). Tetrafluoroisopropylation of alkenes and alkynes enabled by photocatalytic consecutive difluoromethylation with CF2HSO2Na. Nature Communications. Available at: [Link]

  • U.S. Patent No. 7,375,254B2. (2008). Process for recovery of 1,1,1,3,3,3-hexafluoroisopropanol from the waste stream of sevoflurane synthesis.
  • German, L. S., & Zemskov, V. V. (1990). Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins. Journal of Fluorine Chemistry, 49(3), 305-341.
  • Lousenberg, R. D., & Shoichet, M. S. (1997). Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups: Insight into the Mechanism of Trifluorovinyl Ether Formation from Trimethylsilyl 2-Alkoxy-2,3,3,3-tetrafluoropropionates. The Journal of Organic Chemistry, 62(22), 7844-7849. Available at: [Link]

Sources

A Comparative Guide to Structural Validation: 1,1,3,3-Tetrafluoroacetone via ¹⁹F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of molecular structure is the bedrock of scientific advancement. In the realm of fluorinated compounds, which are increasingly vital in pharmaceuticals and materials science, Nuclear Magnetic Resonance (NMR) spectroscopy of the fluorine-19 nucleus (¹⁹F) is an exceptionally powerful and definitive analytical tool.

This guide provides an in-depth technical comparison for validating the structure of 1,1,3,3-Tetrafluoroacetone. We will explore the theoretical underpinnings of its ¹⁹F NMR spectrum, explain the causality behind experimental design, and contrast its unique spectral signature with that of a closely related alternative, Hexafluoroacetone.

The Power of the ¹⁹F Nucleus: A Superior Spectroscopic Probe

Before delving into the specific analysis, it is crucial to understand why ¹⁹F NMR is the preferred method for this application. The ¹⁹F nucleus possesses a unique combination of properties that make it highly advantageous for NMR spectroscopy:

  • 100% Natural Abundance: Unlike the ¹³C nucleus (~1.1% abundance), every fluorine atom in a sample is the NMR-active ¹⁹F isotope, providing maximum signal intensity without the need for isotopic enrichment.[1][2]

  • High Gyromagnetic Ratio: The ¹⁹F nucleus has a high gyromagnetic ratio, resulting in a sensitivity that is 83% that of the proton (¹H) nucleus, making it the third most receptive stable nucleus.[1]

  • Wide Chemical Shift Range: The typical chemical shift dispersion for ¹⁹F NMR spans over 800 ppm, significantly wider than the ~15 ppm range for ¹H NMR.[1] This vast range dramatically reduces the likelihood of signal overlap, even in complex molecules, allowing for clearer, more easily interpretable spectra.

These intrinsic properties ensure that ¹⁹F NMR provides high-resolution, high-sensitivity data that serves as a unique "fingerprint" for a given fluorinated molecule.

Spectral Prediction: The ¹⁹F NMR Fingerprint of this compound

The structure of this compound is F₂CH-C(=O)-CHF₂. A logical analysis of this structure allows us to predict its ¹⁹F NMR spectrum with high confidence.

  • Chemical Equivalence: The molecule is symmetrical about the central carbonyl group. Consequently, the four fluorine atoms are chemically equivalent, as are the two hydrogen atoms. This symmetry dictates that all four fluorine nuclei should contribute to a single resonance in the ¹⁹F NMR spectrum.

  • Spin-Spin Coupling (Multiplicity): This is the most critical feature for structural validation. Each -CHF₂ group contains a single proton directly bonded to the same carbon as the two fluorine atoms. This proton will couple with the two equivalent fluorine nuclei. According to the n+1 rule, where n is the number of coupling partners, the ¹⁹F signal will be split into a doublet by the single proton (²J_FH coupling).

Therefore, the predicted ¹⁹F NMR spectrum for this compound is a single doublet .

The Comparative Case: Hexafluoroacetone

To highlight the definitive nature of the predicted spectrum, we will compare it to a plausible alternative, Hexafluoroacetone ((CF₃)₂CO). This molecule also features a central carbonyl flanked by fluorinated groups.

  • Chemical Equivalence: Like our target molecule, Hexafluoroacetone is symmetrical. The six fluorine atoms in the two trifluoromethyl (-CF₃) groups are chemically equivalent and will produce a single resonance.

  • Chemical Shift (δ): The chemical environment—a -CF₃ group adjacent to a carbonyl—is well-documented. The ¹⁹F chemical shift for Hexafluoroacetone is reported at approximately -84.6 ppm relative to CFCl₃.[3][4] This falls within the expected range for trifluoroacetyl groups.[5]

  • Spin-Spin Coupling (Multiplicity): Crucially, there are no protons in the Hexafluoroacetone molecule. With no adjacent nuclei to couple with, the ¹⁹F signal will not be split.

Thus, the ¹⁹F NMR spectrum for Hexafluoroacetone is a single singlet .

The diagram below illustrates the unambiguous distinction based on the predicted spin-spin coupling patterns.

Caption: Predicted vs. Observed ¹⁹F NMR Signatures.

Quantitative Data Summary

The key distinguishing features are summarized in the table below. The observation of a doublet versus a singlet provides a clear, data-driven method for validation.

FeatureThis compound (Predicted)Hexafluoroacetone (Experimental)Rationale for Difference
Number of Signals 11Both molecules are symmetrical.
Chemical Shift (δ) ~ -82 ppm (Est.)-84.6 ppm[3][4]Reflects the different electronic environment of -CHF₂ vs. -CF₃ groups.
Multiplicity Doublet Singlet Presence of geminal protons in this compound causes splitting.
Coupling Constant ²J_FH (Typical range: 45-60 Hz)N/ADirect through-bond coupling between ¹H and ¹⁹F.

Experimental Protocol: A Self-Validating Workflow

To acquire high-quality, trustworthy data, a rigorous and well-controlled experimental procedure is essential. The following protocol is designed to be a self-validating system.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the sample into a clean, dry vial.

    • Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Causality: Deuterated solvents are used to avoid large interfering signals from solvent protons and to provide a deuterium signal for the spectrometer's field-frequency lock system.

    • Add a small amount of an internal reference standard. Trichlorofluoromethane (CFCl₃) is the primary standard (defined as 0.0 ppm), but due to its volatility and environmental concerns, secondary standards like trifluoroacetic acid (TFA, ~-76.5 ppm) or hexafluorobenzene (C₆F₆, ~-165 ppm) are often used.[6] Causality: An internal standard provides a stable reference point to accurately calibrate the chemical shift axis, correcting for minor variations in the magnetic field or sample conditions.

    • Vortex the vial until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.

  • NMR Spectrometer Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and match the ¹⁹F probe to the correct frequency.

    • Load a standard 1D ¹⁹F acquisition pulse program.

    • Set the key acquisition parameters:

      • Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all signals, including the reference, are captured.

      • Pulse Angle: Use a 30-45° pulse angle to allow for a shorter relaxation delay. For precise quantification, a 90° pulse should be used.[7]

      • Relaxation Delay (d1): Set a delay of 2-5 seconds. For accurate integration (quantification), this delay should be at least 5 times the longest T₁ relaxation time of the nuclei of interest.[2]

      • Number of Scans: Acquire 16 to 64 scans for good signal-to-noise, depending on sample concentration.

    • Optional (for removing H-F coupling): To confirm the coupling, a proton-decoupled experiment (¹⁹F{¹H}) can be run. In this case, the doublet for this compound would collapse into a singlet. For quantitative work where decoupling is needed, an inverse-gated decoupling sequence should be used to suppress the Nuclear Overhauser Effect (NOE), which can alter signal integrals.[8]

  • Data Processing & Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction to ensure accurate peak shape and integration.

    • Reference the spectrum by setting the chemical shift of the internal standard to its known value (e.g., set CFCl₃ to 0.0 ppm).

    • Integrate the signals to determine the relative number of fluorine atoms contributing to each peak.

    • Analyze the multiplicity and measure the coupling constants (in Hz) for any split signals.

The workflow from sample to validated structure is depicted below.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Validation a Weigh Sample b Dissolve in Deuterated Solvent a->b c Add Internal Reference Standard b->c d Tune & Match Probe c->d e Set Acquisition Parameters d->e f Acquire 1D ¹⁹F FID e->f g Fourier Transform f->g h Phase & Baseline Correction g->h i Reference Spectrum h->i j Analyze Chemical Shift, Multiplicity, & Integration i->j k Compare with Predicted & Alternative Spectra j->k l Confirm Structure k->l

Caption: End-to-end workflow for structural validation by ¹⁹F NMR.

Conclusion

The structural validation of this compound is a clear-cut process using ¹⁹F NMR spectroscopy. The key identifying feature is the predicted doublet in its proton-coupled spectrum, arising from the ²J_FH coupling. This stands in stark contrast to the singlet observed for the isomeric Hexafluoroacetone. By following a rigorous, self-validating experimental protocol that includes the use of an internal reference standard, researchers can generate unambiguous data to definitively confirm the molecular structure, ensuring the integrity and reliability of their scientific work.

References

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1–12. Retrieved from [Link]

  • UC Santa Barbara, NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • University of Ottawa, NMR Facility. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • St. Martin, P. J., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12695–12704. Retrieved from [Link]

  • NIST. (n.d.). 1,1,3-Trichlorotrifluoroacetone. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

  • García-Pérez, D., et al. (2020). ¹⁹F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 25(21), 5089. Retrieved from [Link]

  • Tettey, J., et al. (2018). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2018, 9327916. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.